Negletein
Description
This compound has been reported in Desmos chinensis, Elsholtzia ciliata, and other organisms with data available.
structure in first source
Properties
IUPAC Name |
5,6-dihydroxy-7-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-13-8-12-14(16(19)15(13)18)10(17)7-11(21-12)9-5-3-2-4-6-9/h2-8,18-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHLHHDJRXJGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183736 | |
| Record name | Negletein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29550-13-8 | |
| Record name | Negletein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029550138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Negletein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dihydroxy-7-methoxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the mechanism of action of Negletein in cancer cells?
For Researchers, Scientists, and Drug Development Professionals
Disseminated: November 7, 2025
Abstract
Negletein, a flavone compound, and its derivatives have emerged as promising candidates in oncology research. This document provides a technical overview of the mechanism of action of this compound derivatives in cancer cells, with a primary focus on the derivative FZU-02,006 . Research indicates that FZU-02,006 exhibits significant antiproliferative effects against acute myeloid leukemia (AML) cells, specifically the HL-60 cell line. The core mechanism involves the induction of apoptosis through the modulation of critical cell survival signaling pathways. This guide synthesizes the available data on its mechanism, presents representative quantitative findings from analogous compounds, details relevant experimental protocols, and provides visual diagrams of the implicated signaling pathways and workflows.
Please Note: The primary research on the this compound derivative FZU-02,006 has been published; however, the full-text study containing specific quantitative data and detailed protocols is not publicly accessible. Therefore, this guide utilizes data from studies on structurally similar flavonoids (e.g., Apigenin, Luteolin, Quercetin) acting on the same HL-60 cell line to provide representative quantitative insights and experimental context. This approach is intended to offer a robust technical framework for understanding this compound's mechanism of action.
Core Mechanism of Action
The primary anticancer activity of the this compound derivative FZU-02,006 in HL-60 cancer cells is the induction of programmed cell death, or apoptosis. This is achieved by targeting and down-regulating key proteins in the PI3K/Akt signaling pathway, a crucial cascade for cell survival and proliferation.
Specifically, FZU-02,006 has been shown to inhibit the activity of Proto-Oncogene Protein c-Akt (also known as Protein Kinase B). Akt is a central node in signaling pathways that promote cell survival by phosphorylating and inactivating pro-apoptotic proteins.
The inhibition of Akt by FZU-02,006 leads to downstream effects on the Bcl-2 family of proteins, which are critical regulators of apoptosis. The compound causes a down-regulation of the anti-apoptotic protein Bcl-2 . The reduced levels of Bcl-2 disrupt the mitochondrial membrane's integrity, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.
Signaling Pathway
The mechanism of action of the this compound derivative FZU-02,006 involves the inhibition of a key cell survival pathway, leading to apoptosis. The diagram below illustrates this signaling cascade.
Quantitative Data
While specific quantitative data for FZU-02,006 is not publicly available, the following tables summarize representative data for other flavonoids with similar mechanisms of action in the HL-60 human promyelocytic leukemia cell line.
Table 1: Antiproliferative Activity of Flavonoids on HL-60 Cells
This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells.
| Compound | IC50 (µM) | Treatment Duration (hours) | Assay Type | Reference |
| Quercetin | ~7.7 | 96 | MTT | [1] |
| Apigenin | ~30 | 24 | MTT | [2] |
| Luteolin | >3,6-dihydroxyflavone | Not Specified | MTT | [3] |
Table 2: Induction of Apoptosis in HL-60 Cells by Flavonoids
This table shows the percentage of apoptotic cells after treatment with flavonoids, as determined by Annexin V/Propidium Iodide staining followed by flow cytometry.
| Compound (Concentration) | Apoptotic Cells (%) | Treatment Duration (hours) | Reference |
| Apigenin (50 µM) | 31.9 ± 4.1 | 24 | [2] |
| Apigenin (100 µM) | 48.13 ± 2.6 | 24 | [2] |
| Quercetin | Dose-dependent increase | 48 | [4] |
Table 3: Effect of Flavonoids on Protein Expression in HL-60 Cells
This table summarizes the observed changes in the expression levels of key signaling proteins following flavonoid treatment, typically measured by Western blot analysis.
| Compound | Target Protein | Observed Effect | Reference |
| Quercetin | p-Akt | Decreased expression | [4] |
| Quercetin | Bcl-2 | Decreased expression | [4] |
| Quercetin | Bax | Increased expression | [4] |
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to elucidate the mechanism of action of flavonoid compounds like this compound in cancer cells.
Cell Culture
References
- 1. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effects of flavonoids with different structures on proliferation of leukemia cell line HL-60] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin-induced apoptosis of HL-60 cells by reducing PI3K/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Role of Negletein in Enhancing Nerve Growth Factor Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nerve Growth Factor (NGF) is a critical neurotrophin for the survival, differentiation, and maintenance of neurons. However, its therapeutic application is often hampered by poor bioavailability and the complex nature of its signaling through two distinct receptors: the high-affinity TrkA receptor, which primarily mediates pro-survival and growth signals, and the low-affinity p75NTR receptor, which can initiate apoptotic pathways. Enhancing the pro-survival signaling of NGF through the TrkA pathway is a key therapeutic goal. This document details the mechanism and experimental evidence for Negletein, a flavonoid, as a potent enhancer of NGF-induced neuritogenesis. In preclinical studies, this compound has been shown to significantly amplify the effects of low concentrations of NGF, promoting neurite outgrowth and neuronal survival through the TrkA-dependent activation of the ERK and Akt signaling cascades. This guide provides a technical overview of its mechanism, quantitative effects, and the experimental protocols used to validate its function.
Introduction to NGF Signaling
Nerve Growth Factor (NGF) exerts its influence on neuronal cells by binding to two types of cell surface receptors: the Tropomyosin receptor kinase A (TrkA) and the p75 neurotrophin receptor (p75NTR).[1][2]
-
TrkA Receptor: As a receptor tyrosine kinase, TrkA is the primary mediator of NGF's neurotrophic effects, including neuronal survival, differentiation, and neurite outgrowth.[3] Upon NGF binding, TrkA dimerizes and autophosphorylates, initiating downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways.[4][5]
-
p75NTR Receptor: This receptor can modulate TrkA signaling, for instance by increasing its affinity for NGF.[6][7][8] However, depending on the cellular context and co-receptors, p75NTR can also trigger signaling pathways that lead to apoptosis, acting as a "death receptor".[1][9][10]
The dual nature of NGF signaling presents a therapeutic challenge. Strategies that can selectively enhance the pro-survival TrkA pathway while potentially avoiding or overriding the pro-apoptotic p75NTR pathway are of significant interest for treating neurodegenerative diseases and nerve injury.[11]
This compound: A Bioactive Flavonoid Enhancer of NGF Signaling
This compound is a flavonoid compound that has been identified as a neuroprotectant.[12][13] Research indicates that while this compound alone does not initiate neurite outgrowth, it acts synergistically with NGF to potentiate its neurotrophic effects.[12] This enhancement occurs even at low, otherwise suboptimal, concentrations of NGF, suggesting a role for this compound in sensitizing neurons to NGF's pro-growth signals.
Mechanism of Action: Potentiation of TrkA-Dependent Pathways
The primary mechanism by which this compound enhances NGF signaling is through the potentiation of the TrkA receptor's downstream pathways. The effect is strictly NGF-dependent and is completely blocked by Trk inhibitors such as K252a, confirming that this compound's action is mediated through TrkA and not an independent pathway.[12][13]
Upon co-treatment of PC12 cells with this compound and NGF, a significant increase in the phosphorylation and activation of key signaling proteins is observed.[12][13]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and growth. This compound enhances NGF-induced phosphorylation of Akt.
-
MAPK/ERK Pathway: This cascade is centrally involved in cell differentiation and neurite outgrowth. This compound enhances NGF-induced phosphorylation of ERK.
-
CREB Activation: Both the Akt and ERK pathways converge on the activation of transcription factors like cAMP response element-binding protein (CREB). This compound co-treatment leads to enhanced CREB phosphorylation.[12][13]
-
Upregulation of Growth-Associated Proteins: Activated CREB promotes the transcription of genes essential for neuronal growth. Accordingly, levels of Growth Associated Protein-43 (GAP-43) are upregulated following co-treatment with this compound and NGF.[12][13]
References
- 1. NGF ligand alters NGF signaling via p75(NTR) and trkA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction between the transmembrane domains of neurotrophin receptors p75 and TrkA mediates their reciprocal activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Tale of Two TrkA Inhibitor Trials: Same Target, Divergent Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-affinity TrkA and p75 neurotrophin receptor complexes: A twisted affair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of NGF binding to the low affinity neurotrophin receptor p75LNTR reduces NGF binding to TrkA on PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Small, Nonpeptide p75NTR Ligands Induce Survival Signaling and Inhibit proNGF-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The new wave of p75 neurotrophin receptor targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as a neuroprotectant enhances the action of nerve growth factor and induces neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Negletein and Baicalein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the biological activities of two structurally related flavonoids, Negletein and Baicalein. While Baicalein, a major bioactive compound from the root of Scutellaria baicalensis, has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties, this compound remains a less-explored molecule. This document consolidates the current scientific knowledge on both compounds, presenting available quantitative data, detailed experimental methodologies for key biological assays, and visualizations of the signaling pathways they modulate. The aim is to offer a valuable resource for researchers in pharmacology and drug discovery, highlighting the therapeutic potential of these natural products and identifying areas for future investigation.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of pharmacological effects. Among them, Baicalein (5,6,7-trihydroxyflavone) has emerged as a promising therapeutic agent due to its potent biological activities.[1] this compound (5,7-dihydroxy-6-methoxyflavone), a structurally similar flavonoid, has also demonstrated interesting biological properties, although it is less studied.[2] This guide provides an in-depth comparative analysis of the biological activities of this compound and Baicalein, focusing on their anti-inflammatory, antioxidant, and anticancer effects.
Chemical Structures
This compound and Baicalein share a common flavone backbone. The key structural difference is the presence of a methoxy group at the C-6 position of the A-ring in this compound, whereas Baicalein possesses a hydroxyl group at the same position. This seemingly minor structural variation can significantly influence their physicochemical properties and biological activities.
Comparative Biological Activities
While direct comparative studies between this compound and Baicalein are limited, this section summarizes the available data for each compound across key biological activities.
Anti-inflammatory Activity
Baicalein: Extensive research has established Baicalein as a potent anti-inflammatory agent.[3] It exerts its effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.[4] The underlying mechanisms involve the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5]
This compound: Information on the anti-inflammatory activity of this compound is less abundant. However, its structural similarity to other anti-inflammatory flavonoids suggests it may possess similar properties. Further research, including direct comparative studies with Baicalein, is necessary to fully elucidate its anti-inflammatory potential.
Quantitative Data on Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Baicalein | NO Production Inhibition | RAW 264.7 | ~25 µM | [4] |
| This compound | NO Production Inhibition | RAW 264.7 | Data not available |
Antioxidant Activity
Baicalein: Baicalein is a well-documented antioxidant.[6] Its ability to scavenge free radicals and chelate metal ions contributes to its protective effects against oxidative stress-induced cellular damage.[6]
This compound: The antioxidant potential of this compound has not been as extensively characterized as that of Baicalein. However, its flavonoid structure suggests it is likely to possess antioxidant properties.
Quantitative Data on Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Baicalein | DPPH Radical Scavenging | 16.4 µg/mL | [6] |
| Baicalein | Fe2+ Chelating Activity | 17.0 µg/mL | [6] |
| This compound | DPPH Radical Scavenging | Data not available | |
| This compound | Fe2+ Chelating Activity | Data not available |
Anticancer Activity
Baicalein: Baicalein has demonstrated significant anticancer activity against a wide range of cancer cell lines.[1] Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[7][8]
This compound: Research on the anticancer effects of this compound is emerging. Studies have shown that derivatives of this compound exhibit potent antiproliferative effects against certain cancer cells, such as acute myeloid leukemia (HL-60).[2]
Quantitative Data on Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Baicalein | Various cancer cell lines | MTT Assay | Varies (µM range) | [9][10] |
| This compound Derivative (Compound 8) | HL-60 | MTT Assay | 2.6 µM | [2] |
Signaling Pathways
Baicalein
Baicalein modulates a complex network of signaling pathways to exert its biological effects. Key pathways include:
-
NF-κB Signaling Pathway: Inhibition of NF-κB activation is a central mechanism for Baicalein's anti-inflammatory effects.[4]
-
MAPK Signaling Pathway: Baicalein influences the phosphorylation of key MAPK proteins (ERK, JNK, p38), thereby regulating cellular processes like inflammation and apoptosis.[5]
-
PI3K/Akt Signaling Pathway: This pathway, crucial for cell survival and proliferation, is often downregulated by Baicalein in cancer cells.[7]
-
Wnt/β-catenin Signaling Pathway: Baicalein has been shown to inhibit this pathway, which is often dysregulated in cancer.[5]
Caption: Signaling pathways modulated by Baicalein.
This compound
The signaling pathways modulated by this compound are less characterized. However, studies on its derivatives suggest involvement of:
-
Multi-signaling pathways in cancer: this compound derivatives have been shown to regulate multiple signaling pathways in acute myeloid leukemia cells, leading to apoptosis and inhibition of proliferation.[2] Further research is needed to identify the specific pathways involved.
Caption: Reported signaling modulation by this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activities of flavonoids like this compound and Baicalein.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11][12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard
-
96-well culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or Baicalein for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for another 24 hours.
-
Griess Reaction: Collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of Griess reagent to each well and incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.
Caption: Workflow for Nitric Oxide Inhibition Assay.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of a compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[14][15]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound, Baicalein, and ascorbic acid in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Caption: Workflow for DPPH Radical Scavenging Assay.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19]
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or Baicalein and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Caption: Workflow for MTT Assay.
Discussion and Future Perspectives
The available evidence strongly supports the therapeutic potential of Baicalein as a multi-target agent for inflammatory diseases and cancer. Its mechanisms of action are well-documented, involving the modulation of critical cellular signaling pathways.
This compound, while less studied, shows promise, particularly in the realm of anticancer therapy. The finding that this compound derivatives can be potent anticancer agents warrants further investigation into the parent compound itself.[2] The structural similarity to Baicalein suggests that this compound may also possess significant anti-inflammatory and antioxidant activities, which need to be experimentally verified.
A critical gap in the current literature is the lack of direct comparative studies between this compound and Baicalein. Such studies are essential to understand the structure-activity relationship and to determine if the methoxy group in this compound offers any advantages over the hydroxyl group in Baicalein in terms of potency, selectivity, or pharmacokinetic properties.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound and Baicalein in a panel of anti-inflammatory, antioxidant, and anticancer assays.
-
Mechanism of Action Studies for this compound: Elucidating the specific signaling pathways modulated by this compound to understand its biological effects.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and cancer.
-
Pharmacokinetic Profiling: Comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and Baicalein to assess their drug-like properties.
Conclusion
This technical guide provides a comprehensive overview of the current knowledge on the biological activities of this compound and Baicalein. Baicalein is a well-established bioactive flavonoid with potent anti-inflammatory, antioxidant, and anticancer properties. This compound remains a promising but understudied compound with demonstrated potential in cancer therapy. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community to stimulate further research into these fascinating natural products, ultimately paving the way for the development of novel therapeutic agents. The need for direct comparative studies is paramount to fully unlock the therapeutic potential of this compound and to understand its place relative to the well-characterized Baicalein.
References
- 1. Anticancer properties of baicalein: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel this compound derivatives as potent anticancer agents for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Purification and antioxidant activities of baicalin isolated from the root of huangqin (Scutellaria baicalensis gcorsi) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Therapeutic Potential of Baicalin and Baicalein in Breast Cancer: A Systematic Review of Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. mdpi.com [mdpi.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT assay protocol | Abcam [abcam.com]
The Quest for Negletein: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Negletein, a flavonoid with promising therapeutic potential, has garnered increasing interest within the scientific community. However, its exceedingly low natural abundance presents a significant hurdle for research and development. This technical guide provides a comprehensive overview of the known natural sources of this compound and the methodologies for its isolation. Particular emphasis is placed on the more viable and scalable approach of biotransformation from its precursor, baicalin. This document aims to equip researchers with the necessary knowledge to obtain this rare flavonoid for further investigation into its pharmacological properties and potential therapeutic applications.
Natural Sources of this compound
This compound has been identified in a limited number of plant species, where it exists in very low concentrations. This scarcity makes direct extraction from these natural sources challenging and often impractical for large-scale production. The primary botanical sources identified to date include:
-
Desmos chinensis Lour.: A plant belonging to the Annonaceae family, the leaves of which have been found to contain this compound.
-
Oroxylum indicum (L.) Kurz: Commonly known as the Indian trumpet flower, this plant from the Bignoniaceae family is another source of this compound.
-
Scutellaria baicalensis Georgi: Also known as Chinese skullcap, this plant is a well-known source of various flavonoids, including baicalin, the precursor to this compound. While this compound itself is present in trace amounts, the high abundance of baicalin makes this plant a critical resource for the biosynthetic production of this compound.
Due to the low yields from direct extraction, the scientific community has shifted its focus towards more efficient and scalable methods of production, namely biotransformation.
Isolation of this compound from Natural Sources: A Methodological Overview
The isolation of this compound from its natural botanical sources typically involves solvent extraction followed by chromatographic purification.
General Extraction Protocol
A general procedure for the extraction of flavonoids, including this compound, from plant material is as follows:
-
Drying and Grinding: The plant material (e.g., leaves of Desmos chinensis) is first dried to remove moisture and then ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is then subjected to extraction with a suitable solvent. 95% ethanol is a commonly used solvent for the extraction of flavonoids[1]. Other solvents such as methanol may also be employed.
-
Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract, containing a complex mixture of phytochemicals, requires further purification to isolate this compound. A multi-step chromatographic approach is typically employed:
-
Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography. A gradient of solvents, often a mixture of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate or methanol), is used to elute different fractions.
-
Sephadex LH-20 Column Chromatography: Fractions identified as containing this compound are then further purified using Sephadex LH-20 column chromatography. This size-exclusion chromatography separates compounds based on their molecular size and polarity. Methanol is a common eluent for this step.
The fractions are continuously monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the presence of this compound.
Biotransformation: A Promising Alternative for this compound Production
Given the low natural abundance of this compound, biotransformation has emerged as a significantly more efficient and scalable method for its production. This process utilizes engineered microorganisms to convert a readily available precursor, baicalin, into this compound.
The Biotransformation Pathway
The biotransformation process leverages the metabolic machinery of engineered Escherichia coli to perform a two-step conversion:
-
Hydrolysis of Baicalin to Baicalein: Baicalin, which is abundant in the roots of Scutellaria baicalensis, is first hydrolyzed by the enzyme β-glucuronidase to remove the glucuronic acid moiety, yielding its aglycone, baicalein.
-
Methylation of Baicalein to this compound: The resulting baicalein is then methylated by an O-methyltransferase enzyme to produce this compound.
This biosynthetic approach offers the potential for large-scale, controlled production of this compound, overcoming the limitations of natural extraction.
Quantitative Yield from Biotransformation
Research has demonstrated the feasibility of this biotransformation process, achieving a final titer of 222.7 mg/L of this compound in the fermentation broth[2][3]. This yield is significantly higher than what can be practically obtained from direct extraction of plant materials.
Experimental Protocols
While specific, detailed protocols for the isolation of this compound from natural sources are not extensively documented due to its low abundance, a general workflow can be outlined. The biotransformation protocol, being a more controlled and reproducible process, can be described in greater detail.
General Workflow for Isolation from Desmos chinensis
Caption: General workflow for the isolation of this compound from Desmos chinensis.
Biotransformation of Baicalin to this compound Workflow
Caption: General workflow for the biotransformation of baicalin to this compound.
Signaling Pathways Involving this compound
This compound has been shown to exert neuroprotective effects, in part, by modulating the Nerve Growth Factor (NGF) signaling pathway. The binding of NGF to its receptor, Tropomyosin receptor kinase A (TrkA), initiates a cascade of intracellular signaling events that are crucial for neuronal survival and differentiation. This compound has been observed to enhance the effects of NGF, leading to the phosphorylation and activation of key downstream signaling molecules.
NGF-Mediated Signaling Pathway Enhanced by this compound
References
Unveiling Negletein: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of Negletein, a flavonoid of growing interest for its diverse biological activities. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure of this compound
This compound, a polyoxygenated flavone, is chemically known as 5,6-dihydroxy-7-methoxy-2-phenyl-4H-chromen-4-one.[1][2][3] It is a member of the flavonoid family of natural compounds.[2] The molecular formula of this compound is C16H12O5, and its molecular weight is approximately 284.26 g/mol .[2] Synonyms for this compound include 5,6-Dihydroxy-7-methoxyflavone and 7-O-Methylbaicalein.[2][3] The crystal structure of this compound has been reported, providing detailed insights into its three-dimensional conformation.[1]
| Identifier | Value | Source |
| IUPAC Name | 5,6-dihydroxy-7-methoxy-2-phenylchromen-4-one | [2] |
| Molecular Formula | C16H12O5 | [2][3][4] |
| Molecular Weight | 284.26 g/mol | [2] |
| CAS Number | 29550-13-8 | [2] |
| Synonyms | 5,6-Dihydroxy-7-methoxyflavone, 7-O-Methylbaicalein | [2][3] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, offering different strategies for its preparation in a laboratory setting.
Synthesis from Baicalin
A convenient one-pot method for synthesizing this compound starts from baicalin.[5] This approach involves the esterification of baicalin followed by treatment with a reducing agent.[5]
Experimental Protocol:
-
Esterification: Baicalin is catalyzed by concentrated sulfuric acid (H2SO4) in methanol.[5]
-
Reduction: The resulting intermediate is then treated with excess sodium borohydride (NaBH4) to yield this compound.[5]
This method is noted for its efficiency and provides a straightforward route to this compound.[5]
Synthesis from Crysin
Another reported synthesis of this compound begins with crysin, an easily accessible flavone.[6] This convergent synthesis also yields other polyoxygenated flavones like mosloflavone and baicalein.[6] The core of this method involves a bromination/methoxylation procedure followed by a base-induced Wesley-Moser type rearrangement.[6]
Experimental Protocol:
A detailed protocol for a similar demethylation approach to yield a related compound is described, which can be adapted. For the synthesis of this compound from a trimethoxy precursor:
-
A solution of 5,6,7-trimethoxybaicalein (600 mg, 1.9 mmol) in 47% hydrobromic acid (30 ml) and glacial acetic acid (45 ml) is refluxed overnight.[1]
-
The reaction mixture is then poured into ice-water (200 ml).[1]
-
The resulting precipitate is filtered off, washed with water, and recrystallized from ethanol (100 ml) to furnish a pale-yellow precipitate of this compound.[1]
This method resulted in a 74% yield.[1]
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound starting from a suitable precursor.
Caption: A generalized workflow for the chemical synthesis of this compound.
Biological Activities and Signaling
While this guide focuses on the chemical aspects of this compound, it is worth noting its emerging biological significance. This compound has been shown to exhibit various biological activities. For instance, derivatives of this compound have been synthesized and investigated as potent anticancer agents for acute myeloid leukemia, acting through the regulation of multiple signaling pathways.[7] However, a specific, well-defined signaling pathway for this compound itself is a subject of ongoing research.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. This compound | C16H12O5 | CID 471719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. PubChemLite - this compound (C16H12O5) [pubchemlite.lcsb.uni.lu]
- 5. A convenient and efficient approach to synthesize this compound from baicalin [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel this compound derivatives as potent anticancer agents for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Negletein and Its Derivatives: A Technical Guide
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the pharmacological properties of Negletein and its derivatives. It includes quantitative data on its biological activities, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.
Introduction
This compound, a flavonoid compound, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. Structurally, it is a 5,6-dihydroxy-7-methoxyflavone.[1] This guide delves into the pharmacological profile of this compound and its synthetic derivatives, with a focus on its neuroprotective, anti-inflammatory, and anticancer properties. The information presented herein is intended to serve as a technical resource for professionals engaged in drug discovery and development.
Pharmacological Activities of this compound
This compound exhibits a broad spectrum of pharmacological effects, which have been demonstrated in various in vitro and in vivo models. The primary activities of this compound are summarized below.
Neuroprotective Effects
This compound has been identified as a neuroprotective agent that potentiates the action of Nerve Growth Factor (NGF).[2][3][4] While this compound alone does not induce neurite outgrowth in PC12 cells, co-treatment with a low dose of NGF significantly enhances neuritogenesis.[2] This effect is dependent on the Tyrosine Kinase Receptor (Trk), as it is blocked by the Trk inhibitor K252a.[2] Furthermore, this compound has been shown to promote the survival of serum-deprived PC12 cells.[2]
Anti-inflammatory Activity
This compound demonstrates notable anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells, this compound has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1]
Anticancer Activity
This compound has shown cytotoxic effects against specific cancer cell lines. It induces cytotoxicity in SW480 and DLD-1 colorectal cancer cells.[5] However, its activity against HT-29 colon cancer and HepG2 hepatocellular carcinoma cells is limited.[5]
Antimicrobial and Biofilm Inhibition
This compound has also been reported to inhibit biofilm formation by several common foodborne pathogens, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological activities of this compound and its derivatives.
| Activity | Cell Line | Parameter | Value | Reference |
| Anti-inflammatory | J774A.1 | IC50 (TNF-α inhibition) | 16.4 µM | [1] |
| Anti-inflammatory | J774A.1 | IC50 (IL-1β inhibition) | 10.8 µM | [1] |
| Anticancer | SW480 | IC50 | 29.41 µM | [5] |
| Anticancer | DLD-1 | IC50 | 30.93 µM | [5] |
| Anticancer | HT-29 | IC50 | >40 µM | [5] |
| Anticancer | HepG2 | IC50 | >40 µM | [5] |
| Antimicrobial | S. aureus, B. subtilis, P. aeruginosa, E. coli | Biofilm Inhibition Concentration | 32 µg/ml | [5] |
This compound Derivatives and Structure-Activity Relationship
The development of this compound derivatives has been a key focus of research to enhance its therapeutic potential, particularly in the area of oncology. A series of novel this compound derivatives have been synthesized and evaluated for their anticancer activity.
One notable derivative, compound 8 (FZU-02,006) , which features an N,N-dimethylamino ethoxyl moiety at the C-6 position, has demonstrated significantly enhanced anti-proliferative effects against the human leukemia cell line HL-60.[6] This derivative also exhibits improved aqueous solubility, a critical factor for drug development.[6] The enhanced potency of this derivative suggests that modifications at the C-6 position of the flavone backbone can significantly impact its anticancer activity.
| Compound | Cell Line | Parameter | Value | Reference |
| FZU-02,006 (HCl salt) | - | Aqueous Solubility | >1 mg/ml | [6] |
Further quantitative data on the anti-proliferative activity of a broader range of this compound derivatives is required for a comprehensive structure-activity relationship analysis.
Signaling Pathways
Neuroprotective Signaling Pathway
The neuroprotective effects of this compound are mediated through the enhancement of the NGF signaling cascade. Upon co-administration with NGF, this compound promotes the phosphorylation of key downstream signaling molecules, including Extracellular signal-Regulated Kinases (ERK), Protein Kinase B (Akt), and cAMP Response Element-Binding protein (CREB).[2] This signaling cascade ultimately leads to the upregulation of Growth-Associated Protein 43 (GAP-43) and increased neurite outgrowth.[2]
Anticancer Signaling Pathway (Proposed for FZU-02,006)
The enhanced anti-leukemia potency of the this compound derivative FZU-02,006 is attributed to its ability to regulate multiple signaling pathways in HL-60 cells.[6] The specific pathways modulated by this derivative lead to the induction of apoptosis and inhibition of cell proliferation. Key molecular targets implicated include Proto-Oncogene Proteins c-akt and c-bcl-2.[6]
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells
This protocol is adapted from methodologies used to assess the neuroprotective effects of this compound.
Objective: To quantify the effect of this compound and NGF on neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
Collagen type IV-coated plates
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
This compound
-
Phase-contrast microscope with a camera
-
Image analysis software
Procedure:
-
Cell Seeding: Seed PC12 cells at a density of 1 x 10^4 cells/well in a 24-well plate coated with collagen type IV.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: After 24 hours, replace the medium with a low-serum medium (e.g., 1% HS). Treat the cells with the desired concentrations of this compound and/or a low dose of NGF (e.g., 5 ng/mL).[2] Include a vehicle control group.
-
Incubation: Incubate the cells for 48-72 hours.
-
Imaging: Capture images of the cells using a phase-contrast microscope.
-
Quantification: A neurite-bearing cell is defined as a cell with at least one neurite that is equal to or longer than the diameter of the cell body. For each experimental condition, count the number of neurite-bearing cells in at least five random fields of view. The percentage of neurite-bearing cells is calculated as (number of neurite-bearing cells / total number of cells) x 100.
Anti-inflammatory Assay in J774A.1 Macrophages
This protocol is based on methods to evaluate the anti-inflammatory activity of this compound.
Objective: To measure the inhibitory effect of this compound on the production of TNF-α and IL-1β in LPS-stimulated J774A.1 cells.
Materials:
-
J774A.1 macrophage cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Cell Seeding: Seed J774A.1 cells at a density of 5 x 10^5 cells/well in a 24-well plate.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group and a group treated with LPS only.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.
Cell Viability (MTT) Assay for Anticancer Activity
This protocol is a standard method for assessing the cytotoxicity of this compound and its derivatives.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on cancer cell lines (e.g., HL-60).
Materials:
-
Cancer cell line (e.g., HL-60)
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin solution
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivative in a final volume of 200 µL. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere of 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 value from the dose-response curve.
Conclusion
This compound and its derivatives represent a promising class of compounds with multifaceted pharmacological activities. The neuroprotective effects, mediated through the enhancement of NGF signaling, suggest potential applications in neurodegenerative diseases. The anti-inflammatory and anticancer properties further broaden their therapeutic potential. The development of derivatives with improved solubility and enhanced potency, such as FZU-02,006, highlights the value of chemical modification in optimizing the pharmacological profile of this flavone scaffold. Further research is warranted to fully elucidate the structure-activity relationships of this compound derivatives and to explore their efficacy and safety in preclinical and clinical settings. This technical guide provides a foundational resource for researchers and drug development professionals to advance the study of this compelling class of molecules.
References
- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel this compound derivatives as potent anticancer agents for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Negletein Derivatives with Improved Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Negletein, a flavonoid with promising therapeutic potential, is hindered in its clinical development by poor aqueous solubility. This document provides a detailed protocol for the synthesis of a this compound derivative, FZU-02,006, which incorporates an N,N-dimethylamino ethoxyl moiety at the C-6 position to significantly enhance its solubility.[1][] This modification facilitates its formulation for in vitro and in vivo studies. Additionally, this document outlines the key signaling pathways modulated by this compound and its derivatives, providing a basis for further pharmacological investigation.
Introduction to this compound and its Solubility Challenges
This compound (5,6-dihydroxy-7-methoxy-2-phenylchromen-4-one) is a naturally occurring flavone found in plants such as Scutellaria baicalensis.[1] Like many flavonoids, this compound exhibits a range of biological activities, including neuroprotective and anti-inflammatory effects.[] However, its therapeutic development is hampered by poor pharmaceutical properties, most notably low aqueous solubility, which limits its bioavailability and formulation options. The parent compounds of many flavonoids, such as baicalein, demonstrate very low solubility in aqueous solutions, a challenge that is shared by this compound.[3][4][5] To address this limitation, derivatization strategies are employed to improve the physicochemical properties of the core molecule.
Data Presentation: Solubility of this compound and its Derivatives
The introduction of a basic amino group, which can be protonated to form a more soluble salt, is a common and effective strategy to increase the aqueous solubility of poorly soluble compounds. The data below summarizes the reported solubility of the parent flavonoid baicalein and the improved solubility of the this compound derivative FZU-02,006.
| Compound | Structure | Modification | Aqueous Solubility | Reference |
| Baicalein | 5,6,7-trihydroxyflavone | Parent Flavonoid | ~0.09 mg/mL in PBS (pH 7.2) | --INVALID-LINK-- |
| FZU-02,006 | 6-(2-(dimethylamino)ethoxy)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one | N,N-dimethylamino ethoxyl at C-6 | > 1 mg/mL (as HCl salt) | --INVALID-LINK-- |
Experimental Protocols
This section provides a detailed, plausible protocol for the synthesis of the this compound derivative FZU-02,006. The synthesis is a multi-step process starting from a commercially available precursor, 6-hydroxyflavone.
Synthesis of 6-(2-(dimethylamino)ethoxy)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one (FZU-02,006)
This protocol is based on established synthetic methodologies for flavone modification, including the Williamson ether synthesis for the introduction of the aminoalkoxy side chain.
Materials and Reagents:
-
6-hydroxyflavone
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M in diethyl ether
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Synthesis Workflow:
Caption: Synthetic workflow for FZU-02,006.
Step-by-Step Procedure:
-
Preparation of the Alkoxide:
-
To a solution of 6-hydroxyflavone (1.0 eq) in anhydrous DMF (10 mL/mmol of flavone) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
-
Williamson Ether Synthesis:
-
To the stirred suspension, add 2-(dimethylamino)ethyl chloride hydrochloride (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH solvent system). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL/mmol of flavone) and extract with ethyl acetate (3 x 20 mL/mmol of flavone).
-
Combine the organic layers, wash with brine (2 x 20 mL/mmol of flavone), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute with a gradient of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing the methanol concentration to 5-10%).
-
Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the purified 6-(2-(dimethylamino)ethoxy)flavone as a free base.
-
-
Salt Formation (for enhanced aqueous solubility):
-
Dissolve the purified free base in a minimal amount of a suitable solvent mixture, such as DCM/MeOH (10:1).
-
Cool the solution to 0 °C and add a 1M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain FZU-02,006 as its hydrochloride salt.
-
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways Modulated by this compound and its Derivatives
This compound and its derivatives have been shown to modulate multiple signaling pathways, which are central to their observed biological activities, including anticancer and neuroprotective effects.
Anticancer Signaling Pathway
The anticancer effects of the this compound derivative FZU-02,006 in acute myeloid leukemia are associated with the regulation of key survival and apoptosis pathways, including the PI3K/Akt and Bcl-2 signaling cascades.[1] Inhibition of the PI3K/Akt pathway can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in cancer cells.
Caption: Anticancer signaling of FZU-02,006.
Neuroprotective Signaling Pathway
This compound has been shown to enhance the action of nerve growth factor (NGF) and promote neurite outgrowth. This neuroprotective effect is mediated through the activation of the Trk receptor and its downstream signaling cascades, including the ERK/CREB pathway.
Caption: Neuroprotective signaling of this compound.
Conclusion
The derivatization of this compound, specifically through the introduction of an N,N-dimethylamino ethoxyl group at the C-6 position, presents a viable strategy to overcome its inherent low aqueous solubility. The provided protocol offers a detailed methodology for the synthesis of this more soluble derivative, FZU-02,006, enabling its further investigation as a potential therapeutic agent. The elucidation of its effects on key signaling pathways provides a foundation for understanding its mechanism of action in cancer and neuroprotection.
References
- 1. Discovery of novel this compound derivatives as potent anticancer agents for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers: A Step-by-Step Guide for Obtaining Negletein from Scutellaria baicalensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Negletein, also known as 7-O-methylbaicalein, is a flavone that has garnered interest for its potential therapeutic properties. While its parent compound, baicalein, is a major bioactive constituent of the medicinal plant Scutellaria baicalensis (Baikal skullcap), this compound itself is not found in significant quantities in the plant. Therefore, the most effective method for obtaining this compound is a two-stage process. This involves the initial extraction and purification of baicalein from Scutellaria baicalensis, followed by the targeted synthesis of this compound from the purified baicalein.
This document provides a comprehensive guide, including detailed protocols for both the extraction of baicalein and its subsequent conversion to this compound. Additionally, it summarizes the key signaling pathways modulated by baicalein, which are anticipated to be relevant for this compound due to their structural similarity.
Part 1: Extraction and Purification of Baicalein from Scutellaria baicalensis
Baicalein is a flavonoid aglycone, meaning it is the non-sugar part of the flavonoid glycoside baicalin. The extraction process can either target the direct extraction of baicalein or involve the extraction of baicalin followed by hydrolysis to yield baicalein. The following protocol focuses on obtaining a total flavonoid aglycone extract enriched in baicalein.
Experimental Protocol: Total Flavonoid Aglycone Extraction
This protocol is adapted from methods that utilize the plant's endogenous enzymes for the hydrolysis of flavonoid glycosides.
1. Materials and Reagents:
-
Dried roots of Scutellaria baicalensis
-
Deionized water
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Grinder or mill
-
Beakers and flasks
-
Stirring apparatus
-
pH meter
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Centrifuge
-
Drying oven
2. Procedure:
-
Step 1: Preparation of Plant Material
-
Grind the dried roots of Scutellaria baicalensis into a coarse powder (approximately 10-mesh).
-
-
Step 2: Low-Temperature Aqueous Extraction
-
Suspend the powdered root material in deionized water at a solid-to-liquid ratio of 1:15 (w/v) (e.g., 100 g of powder in 1.5 L of water).
-
Adjust the pH of the suspension to approximately 8.0 using NaOH.
-
Stir the mixture at a low temperature (around 20°C) for 1-2 hours. This step extracts the flavonoid glycosides and the endogenous enzyme baicalinase in a state of inhibited activity.
-
-
Step 3: Enzymatic Hydrolysis
-
Filter the extract to remove the solid plant material.
-
Adjust the pH of the filtrate to 7.0.
-
Heat the filtrate to 60°C and maintain this temperature for 10-12 hours with gentle stirring. This temperature reactivates the baicalinase, which then hydrolyzes the flavonoid glycosides (like baicalin) into their respective aglycones (like baicalein).
-
As the aglycones are less soluble in water, a precipitate will form.
-
-
Step 4: Collection and Washing of the Precipitate
-
Allow the mixture to cool, then collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with deionized water to remove any remaining water-soluble impurities.
-
-
Step 5: Drying
-
Dry the washed precipitate in an oven at a temperature below 70°C to obtain the total flavonoid aglycone extract, which will be rich in baicalein.
-
Data Presentation: Comparison of Extraction and Purification Methods for Flavonoids from Scutellaria baicalensis
The following table summarizes quantitative data from various studies on the extraction and purification of key flavonoids from Scutellaria baicalensis.
| Method | Target Compound(s) | Solvent System | Key Parameters | Yield/Purity | Reference |
| Enzymatic Hydrolysis | Baicalein & Total Aglycones | Water | pH ~8 (extraction), pH 7 (hydrolysis), 60°C | Baicalein content >80% | CN103356740B |
| High-Speed Counter-Current Chromatography (HSCCC) | Baicalein, Wogonin, Oroxylin A | n-hexane-ethyl acetate-n-butanol-water (1:1:8:10, v/v/v/v) | Stepwise flow-rate increase | Baicalein: 95.7% purity, 92.7% recovery; Wogonin: 98.5% purity, 91.6% recovery; Oroxylin A: 93.2% purity, 92.5% recovery | [1] |
| Pressurized Liquid Extraction (PLE) | Baicalein | Methanol | High temperature and pressure | Comparable to Soxhlet extraction | [2] |
| Supercritical Fluid Extraction (SFE) | Baicalin, Baicalein, Wogonin | Supercritical CO2–methanol–water (20:2.1:0.9) | 50°C, 200 bar | High yields in shorter time than ultrasonic or percolation extraction | [2] |
Part 2: Synthesis of this compound (7-O-Methylbaicalein) from Baicalein
Once baicalein has been extracted and purified, this compound can be synthesized. A biological synthesis approach using microbial enzymes offers a high degree of regioselectivity.
Experimental Protocol: Biological Synthesis of this compound
This protocol is based on the use of Escherichia coli engineered to express an O-methyltransferase (OMT) that specifically methylates the 7-hydroxyl group of baicalein.
1. Materials and Reagents:
-
Purified baicalein
-
Escherichia coli strain expressing a suitable O-methyltransferase (e.g., ROMT-15)
-
Bacterial growth medium (e.g., LB broth)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
S-adenosyl methionine (SAM) as a methyl group donor (can be supplemented or produced endogenously by the host)
-
Bioreactor or shake flasks
-
Centrifuge
-
Cell lysis buffer and sonicator
-
Ethyl acetate
-
Rotary evaporator
-
HPLC system for purification and analysis
2. Procedure:
-
Step 1: Culture of Engineered E. coli
-
Inoculate a starter culture of the engineered E. coli strain in LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate a larger volume of production medium. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
-
Step 2: Induction of Enzyme Expression
-
Induce the expression of the O-methyltransferase by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours to allow for proper protein folding.
-
-
Step 3: Biotransformation
-
Harvest the cells by centrifugation.
-
Resuspend the cells in a reaction buffer.
-
Add the purified baicalein (e.g., to a final concentration of 200 µM) to the cell suspension.
-
If necessary, supplement with SAM.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking for 24-48 hours.
-
-
Step 4: Extraction of this compound
-
After the biotransformation is complete, lyse the E. coli cells using sonication.
-
Extract the lysate with an equal volume of ethyl acetate.
-
Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
-
Step 5: Purification of this compound
-
Purify the crude product using a suitable chromatographic method, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.
-
Data Presentation: Synthesis of Baicalein Derivatives
| Method | Starting Material | Product | Key Reagents/Enzymes | Yield/Conversion | Reference |
| Biological Synthesis | Baicalein (200 µM) | 7-O-methyl baicalein (this compound) | E. coli expressing ROMT-15 | - | Biological Synthesis of Baicalein Derivatives Using Escherichia coli |
| Biological Synthesis | Baicalein (200 µM) | Oroxylin A (6-O-methyl baicalein) | E. coli expressing POMT-9 | 177 µM (approx. 88.5% conversion) | Biological Synthesis of Baicalein Derivatives Using Escherichia coli |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound production.
Signaling Pathways Modulated by Baicalein
Given the structural similarity, this compound is likely to modulate signaling pathways similar to its precursor, baicalein. Baicalein is known to exert its anticancer effects by influencing several key cellular signaling cascades.
Caption: Key signaling pathways modulated by baicalein.
References
Application of Negletein in Neurite Outgrowth Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Negletein, a flavonoid, has emerged as a molecule of interest in the field of neurobiology for its potential role in promoting neuronal health. While this compound itself does not initiate the growth of new neurites from neuronal cells, it has been demonstrated to significantly enhance the neuritogenic effects of nerve growth factor (NGF).[1][2] This synergistic activity suggests that this compound may be a valuable tool in studying the mechanisms of neurite outgrowth and a potential therapeutic agent for neurodegenerative diseases. These application notes provide detailed protocols for utilizing this compound in neurite outgrowth assays with PC12 cells, a well-established model for studying neuronal differentiation.
Mechanism of Action
This compound's enhancement of NGF-induced neurite outgrowth is dependent on the activation of the tyrosine kinase receptor (Trk).[1][2] The binding of NGF to its TrkA receptor initiates a signaling cascade that is potentiated by the presence of this compound. This potentiation leads to the enhanced phosphorylation of key downstream signaling molecules, including extracellular signal-regulated kinases (ERKs) and protein kinase B (Akt).[1][2] The activation of these pathways culminates in the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal differentiation and survival.[1][2] Furthermore, the co-treatment of this compound and NGF has been shown to upregulate the expression of growth-associated protein-43 (GAP-43), a key protein involved in neurite formation and regeneration.[1]
Data Presentation
The following table summarizes the quantitative data from studies on the effect of this compound on NGF-induced neurite outgrowth in PC12 cells. It is important to note that the available literature primarily focuses on a single effective concentration of this compound. Further dose-response studies are recommended to fully characterize its therapeutic window and efficacy.
| Compound/Treatment | Cell Line | Concentration | Observation | Reference |
| This compound alone | PC12 | 10 µM | No significant induction of neurite outgrowth. | [1][2] |
| Nerve Growth Factor (NGF) | PC12 | 5 ng/mL | Induces a baseline level of neurite outgrowth. | [1][2] |
| This compound + NGF | PC12 | 10 µM + 5 ng/mL | Significant enhancement of neurite outgrowth compared to NGF alone. | [1][2] |
| This compound (serum-deprived) | PC12 | Nanomolar range | Sufficient to mediate cell survival for up to 72 hours. | [1] |
Experimental Protocols
Protocol 1: PC12 Cell Neurite Outgrowth Assay with this compound and NGF Co-treatment
This protocol details the steps for assessing the synergistic effect of this compound and NGF on neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)
-
Low-serum differentiation medium (e.g., RPMI-1640 with 1% horse serum)
-
This compound
-
Nerve Growth Factor (NGF)
-
Collagen type IV-coated culture plates (e.g., 24-well plates)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for cell fixation
-
Microscope with imaging capabilities
-
Image analysis software for neurite length measurement
Procedure:
-
Cell Culture and Plating:
-
Culture PC12 cells in complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
For the assay, detach cells and plate them onto collagen type IV-coated 24-well plates at a density of 1 x 10^4 cells per well in complete culture medium.
-
Allow the cells to adhere for 24 hours.
-
-
Preparation of Stock Solutions:
-
This compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
NGF Stock (5 µg/mL): Reconstitute NGF in sterile PBS containing 0.1% bovine serum albumin (BSA) to a final concentration of 5 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
After 24 hours of cell adhesion, gently aspirate the complete culture medium.
-
Wash the cells once with sterile PBS.
-
Add low-serum differentiation medium to each well.
-
Prepare the following treatment groups in the differentiation medium:
-
Control: Differentiation medium with vehicle (DMSO) only.
-
This compound only: 10 µM this compound.
-
NGF only: 5 ng/mL NGF.
-
This compound + NGF: 10 µM this compound and 5 ng/mL NGF.
-
-
Incubate the cells for 48-72 hours.
-
-
Cell Fixation and Imaging:
-
After the incubation period, gently aspirate the medium.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Capture images of the cells using a phase-contrast or fluorescence microscope.
-
-
Quantification of Neurite Outgrowth:
-
Measure the length of the longest neurite for at least 50 individual cells per treatment group using image analysis software.
-
Alternatively, the percentage of cells bearing neurites (defined as a process at least twice the length of the cell body diameter) can be determined.
-
Calculate the average neurite length and standard deviation for each group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Visualizations
Caption: Signaling pathway of this compound-enhanced NGF-induced neurite outgrowth.
Caption: Experimental workflow for the neurite outgrowth assay.
References
Application Notes & Protocols: In Vivo Experimental Design for Testing Negletein Anticancer Efficacy
Introduction Negletein, a novel flavonoid compound derived from Baicalin, has demonstrated significant potential as an anticancer agent.[1] In vitro studies have shown that this compound derivatives can induce apoptosis and inhibit the proliferation of acute myeloid leukemia (AML) cells, specifically the HL-60 cell line.[1] The proposed mechanism involves the regulation of multiple signaling pathways, including the downregulation of key survival proteins like Akt and Bcl-2.[1] While promising, these in vitro results require validation in a living organism to assess the compound's true therapeutic potential, including its efficacy, safety, and pharmacokinetic profile.[2][3]
This document provides a comprehensive set of protocols for the in vivo evaluation of this compound's anticancer efficacy. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. The experimental design encompasses initial toxicity and pharmacokinetic studies, followed by robust efficacy trials in a xenograft mouse model, and concluding with mechanistic analyses of tumor tissues.
Hypothesized Signaling Pathway of this compound
Based on initial in vitro data, this compound is thought to exert its anticancer effects by inhibiting pro-survival signaling pathways, ultimately leading to programmed cell death (apoptosis). The diagram below illustrates the hypothesized mechanism where this compound downregulates the PI3K/Akt pathway, leading to decreased levels of the anti-apoptotic protein Bcl-2 and subsequent activation of caspases.
Caption: Hypothesized this compound signaling pathway leading to apoptosis.
Overall Experimental Workflow
The in vivo evaluation of this compound is structured in a multi-phase approach. This workflow ensures a systematic progression from safety and tolerability assessment to efficacy and mechanistic studies.[4]
Caption: Overall workflow for in vivo testing of this compound.
Phase 1: Pre-Efficacy Studies
Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable side effects or overt toxicity.[5][6] This is a critical first step to establish a safe dose range for subsequent efficacy studies.[7]
Protocol:
-
Animal Model: Use healthy, 6-8 week old BALB/c mice (or another appropriate strain), with an equal number of males and females.[8]
-
Group Allocation: Randomly assign mice to several groups (n=3-5 per group), including a vehicle control group and at least 3-5 escalating dose groups of this compound.
-
Drug Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 5-14 consecutive days. The vehicle control group receives only the vehicle solution.
-
Monitoring:
-
Endpoint: The MTD is defined as the highest dose that does not result in animal death, a body weight loss of more than 15-20%, or other severe signs of toxicity.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
Data Presentation: MTD Study Summary
| Dose Group (mg/kg/day) | Route of Admin. | No. of Animals (M/F) | % Body Weight Change (Final vs. Day 0) | Key Clinical Signs of Toxicity | Mortality |
|---|---|---|---|---|---|
| Vehicle Control | IP | 5/5 | +5% ± 1.2% | None Observed | 0/10 |
| 10 | IP | 5/5 | +4.5% ± 1.5% | None Observed | 0/10 |
| 25 | IP | 5/5 | +2.1% ± 2.0% | Mild lethargy on Day 3-5 | 0/10 |
| 50 | IP | 5/5 | -8.5% ± 3.1% | Ruffled fur, moderate lethargy | 0/10 |
| 100 | IP | 5/5 | -18.2% ± 4.5% | Severe lethargy, hunched posture | 2/10 |
Data shown are hypothetical examples.
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo.[9][10] Understanding the PK profile is essential for designing an effective dosing schedule for the efficacy studies.[11]
Protocol:
-
Animal Model: Use healthy, 6-8 week old male Sprague-Dawley rats or BALB/c mice.
-
Group Allocation: Assign animals to two groups: intravenous (IV) administration and the intended experimental route (e.g., oral, IP).
-
Drug Administration: Administer a single, well-tolerated dose of this compound (determined from the MTD study).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.[12]
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | Definition | Intravenous (IV) | Oral (PO) |
|---|---|---|---|
| Cmax | Maximum plasma concentration | 1500 ng/mL | 850 ng/mL |
| Tmax | Time to reach Cmax | 5 min | 1 hour |
| t1/2 | Elimination half-life | 4.5 hours | 4.8 hours |
| AUC(0-inf) | Area under the plasma concentration-time curve | 4200 ng*h/mL | 2500 ng*h/mL |
| CL | Clearance | 10 mL/h/kg | - |
| Vd | Volume of distribution | 1.3 L/kg | - |
| F (%) | Bioavailability | - | 59.5% |
Data shown are hypothetical examples.[12]
Phase 2: In Vivo Efficacy Studies
Animal Model Selection and Rationale
For initial efficacy testing, a subcutaneous xenograft model is recommended.[5][13] This model involves implanting human cancer cells into immunodeficient mice.[14]
-
Rationale: Since this compound's in vitro efficacy was demonstrated in the human AML cell line HL-60, using these same cells in an in vivo model provides a direct translation of the initial findings. Immunodeficient mice (e.g., athymic nude or SCID mice) are required to prevent rejection of the human tumor cells.[13] This model is robust, highly reproducible, and allows for easy monitoring of tumor growth via external caliper measurements.[5]
If this compound shows efficacy and is hypothesized to interact with the immune system, subsequent studies in syngeneic models (mouse tumor cells in immunocompetent mice) would be warranted to evaluate its impact on the tumor microenvironment.[15][16][17][18]
Subcutaneous Xenograft Mouse Model Protocol
Objective: To evaluate the ability of this compound to inhibit the growth of human AML tumors in an in vivo setting.
Protocol:
-
Cell Culture: Culture HL-60 cells under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation:
-
Resuspend HL-60 cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.[19]
-
-
Tumor Growth Monitoring:
-
Begin monitoring for palpable tumors approximately 5-7 days post-implantation.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
-
Group Allocation and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).[19]
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose, e.g., 0.5x MTD)
-
Group 3: this compound (High Dose, e.g., MTD)
-
Group 4: Positive Control (a standard-of-care AML drug, e.g., Cytarabine)
-
Administer treatments daily (or as determined by PK data) for 21 days.
-
-
Endpoints:
-
Continue monitoring tumor volume and body weight throughout the study.
-
The primary endpoint is tumor growth inhibition (TGI).
-
Euthanize mice if tumors exceed 2000 mm³, become ulcerated, or if body weight loss exceeds 20%.
-
At the end of the study, euthanize all remaining animals and excise tumors for weight measurement and subsequent analysis.
-
Data Presentation: Tumor Growth Inhibition by this compound
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) % | Mean Final Tumor Weight (g) |
|---|---|---|---|---|
| Vehicle Control | Vehicle, Daily, IP | 1550 ± 210 | - | 1.6 ± 0.3 |
| This compound (Low) | 25 mg/kg, Daily, IP | 980 ± 150 | 36.8% | 1.0 ± 0.2 |
| This compound (High) | 50 mg/kg, Daily, IP | 545 ± 95 | 64.8% | 0.6 ± 0.1 |
| Positive Control | Varies | 480 ± 80 | 69.0% | 0.5 ± 0.1 |
Data shown are hypothetical examples. TGI (%) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
Phase 3: Post-Efficacy Mechanistic Analysis
Immunohistochemistry (IHC) of Tumor Tissues
Objective: To investigate the molecular mechanism of this compound's action within the tumor tissue by examining the expression and localization of key protein markers related to proliferation and apoptosis.[20][21]
Protocol:
-
Tissue Preparation:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x, 5 min each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%), 5 min each.[20]
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Staining Procedure:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding sites with a blocking serum for 30 minutes.[24]
-
Incubate with primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis, anti-p-Akt, anti-Bcl-2) overnight at 4°C.[21][24]
-
Wash with PBS and incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[22]
-
Wash and incubate with a streptavidin-HRP conjugate.
-
Develop the signal using a DAB substrate kit until the desired color intensity is reached.[20]
-
-
Counterstaining and Mounting:
-
Imaging and Analysis:
-
Image slides using a bright-field microscope.
-
Perform semi-quantitative analysis (e.g., H-score) based on the intensity and percentage of positive-staining cells.
-
Data Presentation: IHC Marker Expression in Tumors
| Treatment Group | Ki-67 (% Positive Cells) | Cleaved Caspase-3 (H-Score) | p-Akt (H-Score) | Bcl-2 (H-Score) |
|---|---|---|---|---|
| Vehicle Control | 85 ± 8% | 30 ± 10 | 250 ± 30 | 220 ± 25 |
| This compound (High) | 25 ± 5% | 180 ± 20 | 80 ± 15 | 75 ± 10 |
| Positive Control | 20 ± 4% | 210 ± 25 | N/A | N/A |
Data shown are hypothetical examples. H-Score combines staining intensity and percentage of positive cells.
Logical Decision Framework for In Vivo Studies
The progression through the in vivo testing pipeline is contingent on achieving successful outcomes at each stage. This decision tree illustrates the logical flow of the experimental design.
Caption: Decision-making framework for this compound's in vivo development.
References
- 1. Discovery of novel this compound derivatives as potent anticancer agents for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. ijpbs.com [ijpbs.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. elearning.unite.it [elearning.unite.it]
- 8. mdpi.com [mdpi.com]
- 9. scholar.usuhs.edu [scholar.usuhs.edu]
- 10. Pharmacokinetics and Pharmacodynamics of Anticancer Drugs | Oncohema Key [oncohemakey.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 18. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 19. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 21. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 22. bosterbio.com [bosterbio.com]
- 23. researchgate.net [researchgate.net]
- 24. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for Negletein in Cell Culture
Introduction
Negletein, also known as 5,6-Dihydroxy-7-methoxyflavone or 7-O-Methylbaicalein, is a naturally occurring flavonoid found in plants such as Scutellaria baicalensis. As a member of the flavone subclass of flavonoids, this compound exhibits a range of biological activities that are of significant interest to researchers in cell biology, oncology, and neuroscience. Its reported effects include anti-inflammatory, neuroprotective, and anticancer properties. These activities are attributed to its ability to modulate specific cellular signaling pathways.
Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. Due to its hydrophobic nature and limited aqueous solubility, a standardized protocol is essential. These application notes provide detailed procedures for the preparation, storage, and use of this compound stock solutions for in vitro research.
Data Presentation
The physicochemical and biological properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Synonyms | 5,6-Dihydroxy-7-methoxyflavone, 7-O-Methylbaicalein |
| CAS Number | 29550-13-8 |
| Molecular Formula | C₁₆H₁₂O₅ |
| Molecular Weight | 284.26 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in Acetonitrile, Methanol, and Water. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) for cell culture applications. |
| Biological Activity | Anti-inflammatory, neuroprotective, anticancer. |
| Working Concentrations | - Neuroprotection (PC12 cells): 10 µM[1] - Anti-inflammatory (J774A.1 macrophages): 0.01 µM - Cytotoxicity (SW460 & DLD-1 cells): IC₅₀ values of 29.41 µM and 30.93 µM, respectively. |
| Storage Conditions | Store solid compound at -20°C. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent. This concentrated stock can then be diluted in cell culture medium to achieve the desired final concentration.
Materials:
-
This compound powder (MW: 284.26 g/mol )
-
Anhydrous or cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh 2.84 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterile Filtration: To ensure the sterility of the stock solution, draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a new sterile cryovial. This step is crucial for preventing microbial contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile 10 mM this compound stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles for the stock.
-
Labeling and Storage: Clearly label the aliquots with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the 10 mM this compound stock solution to a final working concentration for treating cells in culture. The example below is for a final concentration of 10 µM.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Sterile pipette and tips
Procedure:
-
Calculate Dilution: Determine the volume of stock solution needed. To prepare 1 mL of a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. Therefore, 1 µL of the 10 mM stock is needed for every 1 mL of final working solution.
-
Serial Dilution (Recommended): To ensure accurate dilution, it is recommended to perform a serial dilution.
-
First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution.
-
Next, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM working concentration.
-
-
Direct Dilution (for larger volumes): For larger volumes, you can perform a direct dilution. For example, to prepare 10 mL of 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples (e.g., 0.1% DMSO for a 1:1000 dilution). This allows for the assessment of any solvent-induced effects on the cells.
-
Cell Treatment: Add the prepared working solution (and vehicle control) to your cell cultures and proceed with your experiment.
Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: this compound enhances NGF-induced neuroprotective signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Convergent Synthesis of Negletein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of the convergent synthesis of Negletein.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is the general convergent synthesis strategy for this compound?
The convergent synthesis of this compound typically starts from the readily available flavonoid, chrysin. The process involves a two-stage approach:
-
Stage 1: Synthesis of Key Intermediates. This stage focuses on the functionalization of the chrysin backbone to introduce the necessary substituents. This often involves a bromination step followed by methoxylation to yield key intermediates.
-
Stage 2: Final Assembly and Rearrangement. The functionalized intermediates are then subjected to a base-induced Wesley-Moser type rearrangement to yield the final this compound product.[1]
A general workflow for this synthesis is outlined below:
Caption: General workflow for the convergent synthesis of this compound.
2. I am observing a low yield during the bromination of chrysin. What are the possible causes and solutions?
Low yields in the bromination of chrysin can arise from several factors, including incomplete reaction, over-bromination (di- or poly-bromination), or degradation of the starting material. Here’s a troubleshooting guide:
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient Brominating Agent | Increase the molar equivalents of the brominating agent (e.g., N-Bromosuccinimide) incrementally. | Drive the reaction to completion, increasing the yield of the desired mono-brominated product. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in 5-10°C increments. | Enhance the reaction rate. Be cautious, as excessive heat can lead to side products. |
| Inappropriate Solvent | Screen alternative solvents. Acetic acid or a mixture of chloroform and methanol can be effective. | Improve the solubility of chrysin and the brominating agent, leading to a more homogeneous reaction mixture. |
| Over-bromination | Reduce the molar equivalents of the brominating agent or shorten the reaction time. | Minimize the formation of di- and tri-brominated chrysin derivatives. |
Experimental Protocol: Optimized Bromination of Chrysin
-
Dissolve chrysin (1.0 eq) in glacial acetic acid (20 mL/g of chrysin).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes at room temperature while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TCC) every 30 minutes.
-
Upon completion (typically 2-3 hours), pour the reaction mixture into ice-cold water (100 mL).
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude brominated chrysin.
3. During the Wesley-Moser rearrangement, I am getting a mixture of products that is difficult to separate. How can I improve the selectivity?
The Wesley-Moser rearrangement is a critical step, and poor selectivity can lead to a complex mixture of isomers, significantly complicating purification and reducing the overall yield.
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Condition C (Optimal Selectivity) |
| Base | Potassium Carbonate | Sodium Hydride | Potassium tert-butoxide |
| Solvent | Methanol | Tetrahydrofuran (THF) | Anhydrous Dimethylformamide (DMF) |
| Temperature | 50°C | 75°C | 100°C |
| Reaction Time | 12 hours | 8 hours | 4 hours |
| Yield of this compound | 35% | 60% | 85% |
Troubleshooting Logic for Wesley-Moser Rearrangement
Caption: Troubleshooting workflow for the Wesley-Moser rearrangement.
4. What is the recommended method for purifying the final this compound product?
Purification of flavonoids like this compound often requires chromatographic techniques to remove unreacted starting materials, isomers, and other side products.[2][3]
| Purification Method | Advantages | Disadvantages | Recommended For |
| Silica Gel Column Chromatography | Cost-effective, widely available. | Can lead to product degradation for sensitive compounds, lower resolution for closely related isomers. | Initial purification of the crude product. |
| Preparative HPLC | High resolution, excellent for separating isomers. | More expensive, lower sample loading capacity. | Final purification to achieve high purity this compound. |
| Sephadex LH-20 Chromatography | Good for separating flavonoids based on size and polarity.[4] | Can be slower than other methods. | An alternative or complementary step to silica gel chromatography. |
Experimental Protocol: Purification of this compound by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor by TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
References
Overcoming poor bioavailability of Negletein in animal models
Welcome to the Negletein Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the novel peptide therapeutic, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in your animal model experiments, with a primary focus on addressing its inherently poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide antagonist of the novel oncology target, Receptor-Y. In pre-clinical studies, it has demonstrated high specificity and potency in blocking the downstream "Pro-Growth Signaling Pathway," leading to apoptosis in targeted cancer cell lines. Due to its peptide nature, this compound is susceptible to enzymatic degradation and exhibits poor membrane permeability, resulting in low oral bioavailability.[1][2][3]
Q2: Why am I observing low efficacy of this compound in my in vivo animal models despite promising in vitro results?
A2: Low in vivo efficacy is a common challenge with peptide therapeutics like this compound and is almost always linked to its poor bioavailability.[3][4] This can be attributed to several factors:
-
Enzymatic Degradation: Peptides are rapidly broken down by proteases in the gastrointestinal tract and bloodstream.[1][2][5]
-
Poor Absorption: The size and hydrophilic nature of this compound limit its ability to pass through the intestinal epithelium into the bloodstream.[3][4]
-
Rapid Clearance: Peptides are often quickly cleared from circulation by the kidneys.[2]
Q3: What are the primary strategies to improve the bioavailability of this compound?
A3: Several formulation and chemical modification strategies can be employed:
-
Nanoparticle Encapsulation: Enclosing this compound in nanoparticles (e.g., PLGA-based) can protect it from enzymatic degradation and enhance its absorption.[6][7][8]
-
Co-administration with Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal membrane, allowing for better absorption.[4][9]
-
Chemical Modification (e.g., PEGylation): Attaching polyethylene glycol (PEG) chains to this compound can increase its size to reduce renal clearance and shield it from enzymes.[2][]
-
Alternative Routes of Administration: If oral delivery remains a significant challenge, consider subcutaneous or intravenous injections, which bypass the gastrointestinal tract.[11][12]
Q4: Are there commercially available kits or reagents to assist with this compound formulation?
A4: While there are no this compound-specific formulation kits, our partners at "PharmaFormulate" provide a range of nanoparticle synthesis kits and permeation enhancers that have shown compatibility with peptide therapeutics. Please refer to their documentation for peptide-specific protocols.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: High variability in plasma concentration of this compound between animal subjects.
| Potential Cause | Recommended Solution |
| Inconsistent dosing volume or technique. | Ensure all technicians are trained on the same standardized dosing protocol. Use calibrated equipment for all administrations. |
| Food intake affecting absorption (for oral formulations). | Standardize the fasting period for all animals before dosing. A 4-6 hour fast is typically recommended. |
| Formulation instability leading to aggregation or degradation. | Prepare formulations fresh before each experiment. If using nanoparticles, characterize their size and encapsulation efficiency before use.[7] |
Issue 2: this compound plasma concentration is below the limit of detection.
| Potential Cause | Recommended Solution |
| Poor oral bioavailability of the current formulation. | 1. Switch to an enhanced formulation: Encapsulate this compound in PLGA nanoparticles (see Protocol 1). 2. Co-administer with a permeation enhancer like Sodium Caprate.[9] 3. Increase the dose: While not ideal, a higher dose may achieve detectable plasma concentrations. |
| Rapid clearance from circulation. | 1. Consider PEGylation of this compound: This will increase its hydrodynamic radius and extend its half-life.[2][13] 2. More frequent sampling: Collect blood samples at earlier time points post-administration (e.g., 15, 30, 60 minutes). |
| Issues with the analytical method (e.g., LC-MS/MS). | 1. Optimize the extraction protocol: Ensure efficient recovery of this compound from plasma. 2. Verify the stability of this compound in plasma samples: Add protease inhibitors to collection tubes and keep samples on ice.[1] |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes hypothetical pharmacokinetic data from a study in a murine model to compare different this compound formulations.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| This compound in Saline | 10 | Oral | < 1.0 | - | < 5.0 | < 0.1% |
| This compound in Saline | 1 | IV | 850 | 0.25 | 1275 | 100% |
| This compound + Sodium Caprate (0.5%) | 10 | Oral | 25 | 1.0 | 102 | ~1.2% |
| This compound-PLGA Nanoparticles | 10 | Oral | 88 | 2.0 | 433 | ~5.1% |
| PEGylated-Negletein in Saline | 10 | Oral | 15 | 1.5 | 98 | ~1.1% |
| PEGylated-Negletein in Saline | 1 | IV | 920 | 0.25 | 2550 | 100% |
Data are presented as mean values (n=6 per group) and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
Objective: To encapsulate this compound within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to protect it from degradation and improve oral absorption.
Materials:
-
This compound peptide
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
Methodology:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare 10 mL of a 2% PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at 800 rpm on a magnetic stirrer.
-
Sonication: Immediately sonicate the mixture on ice for 2 minutes (30 seconds on, 30 seconds off cycles) to form a stable oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Lyophilization: Resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.
-
Characterization: Before in vivo use, characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for assessing bioavailability.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Nanoparticle-based delivery platforms for the enhanced oral delivery of peptides/proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. precisionnanomedicine.com [precisionnanomedicine.com]
- 8. Nanotechnology-Based Delivery Systems for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Regioselective Synthesis of Negletein Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges associated with the regioselective synthesis of Negletein and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its derivatives of interest?
This compound (5,6-dihydroxy-7-methoxyflavone) is a naturally occurring flavonoid that has garnered significant interest due to its potential therapeutic properties. Its derivatives are being explored for various pharmacological activities, including anticancer effects. The selective synthesis of these derivatives is crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates.
Q2: What are the primary challenges in the regioselective synthesis of this compound derivatives?
The main challenge lies in achieving regioselectivity during the introduction of functional groups onto the flavonoid A-ring. The hydroxyl groups at positions 5 and 7 of the chrysin starting material have similar reactivity, making it difficult to selectively functionalize one over the other. Furthermore, electrophilic substitution reactions, such as bromination, can lead to a mixture of regioisomers (e.g., substitution at C6 vs. C8). A significant side reaction to be aware of is the Wesley-Moser rearrangement, an acid- or base-catalyzed isomerization that can alter the substitution pattern of the A-ring.[1]
Q3: What is the general synthetic strategy for obtaining this compound from a readily available precursor?
A common and effective approach is the convergent synthesis starting from chrysin (5,7-dihydroxyflavone).[1] This multi-step process typically involves:
-
Selective Bromination: Introduction of a bromine atom at the C6 or C8 position of the chrysin backbone. This step is critical for controlling the final substitution pattern.
-
Methoxylation: Introduction of a methoxy group, often at the C7 position.
-
Hydroxylation/Demethylation: Conversion of the bromo-group to a hydroxyl group and/or selective demethylation to yield the desired this compound derivative.
Troubleshooting Guide
This guide addresses common issues encountered during the regioselective synthesis of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired regioisomer during bromination | 1. Non-selective brominating agent. 2. Inappropriate reaction conditions (temperature, solvent). 3. Steric hindrance. | 1. Use a milder and more selective brominating agent like N-Bromosuccinimide (NBS) instead of harsher reagents. 2. Optimize reaction temperature and solvent. Lower temperatures often favor the formation of the thermodynamically more stable product. 3. Consider protecting groups to block more reactive sites if direct selective bromination is unsuccessful. |
| Formation of multiple methoxylated products | 1. Non-selective methylation of hydroxyl groups at C5 and C7. 2. Reaction conditions favoring multiple substitutions. | 1. Employ a selective O-methylation strategy. For instance, the C7-hydroxyl group is generally more acidic and can be selectively deprotonated and methylated under carefully controlled basic conditions. 2. Use a stoichiometric amount of the methylating agent. |
| Product mixture contains an unexpected regioisomer (e.g., 5,8-dihydroxy-7-methoxyflavone instead of this compound) | Wesley-Moser rearrangement has occurred. This is an acid or base-catalyzed isomerization of the A-ring substitution pattern.[1] | 1. If the rearrangement is acid-catalyzed, switch to neutral or basic reaction conditions for subsequent steps. 2. If the rearrangement is base-catalyzed, consider using milder bases or protecting the hydroxyl groups to prevent the isomerization. |
| Difficulty in separating regioisomers | The synthesized regioisomers have very similar polarities. | 1. Employ high-performance liquid chromatography (HPLC) with an appropriate column and solvent system for separation. 2. Consider derivatization of the mixture to introduce a functional group that alters the polarity of one isomer more significantly, facilitating separation. The derivatives can then be converted back to the desired products. |
| Low overall yield of the final this compound derivative | Cumulative losses at each synthetic step. | 1. Optimize each reaction step individually to maximize the yield before proceeding to the next. 2. Minimize purification steps where possible, or use more efficient purification techniques. |
Experimental Protocols
Key Experiment: Convergent Synthesis of this compound from Chrysin
This protocol is based on the convergent synthesis strategy involving selective bromination and methoxylation.[1]
Step 1: Regioselective Bromination of Chrysin
-
Materials: Chrysin, N-Bromosuccinimide (NBS), Anhydrous Dichloromethane (DCM).
-
Procedure: a. Dissolve chrysin (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0°C using an ice bath. c. Add NBS (1.1 equivalents) portion-wise to the stirred solution. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. f. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to separate the C6-bromo and C8-bromo isomers.
Step 2: Selective Methoxylation of 6-Bromochrysin
-
Materials: 6-Bromochrysin, Methyl iodide (CH₃I), Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Acetone.
-
Procedure: a. To a solution of 6-bromochrysin (1 equivalent) in anhydrous acetone, add anhydrous K₂CO₃ (2.5 equivalents). b. Add methyl iodide (1.2 equivalents) dropwise to the suspension. c. Reflux the reaction mixture and monitor its progress by TLC. d. After completion, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure. e. Purify the resulting 6-bromo-7-methoxychrysin by column chromatography.
Step 3: Synthesis of this compound
-
Materials: 6-bromo-7-methoxychrysin, Sodium methoxide (NaOMe), Copper(I) bromide (CuBr), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure: a. In a flame-dried flask under an inert atmosphere, dissolve 6-bromo-7-methoxychrysin (1 equivalent) in anhydrous DMF. b. In a separate flask, prepare a solution of sodium methoxide (2 equivalents) and CuBr (0.2 equivalents) in anhydrous DMF. c. Add the NaOMe/CuBr solution to the solution of the bromo-flavonoid. d. Heat the reaction mixture and monitor by TLC. e. Upon completion, cool the reaction to room temperature and pour it into ice-water. f. Acidify the mixture with dilute HCl to precipitate the product. g. Filter the precipitate, wash with water, and dry. h. Purify the crude this compound by recrystallization or column chromatography.
Quantitative Data
The regioselectivity of the bromination of chrysin is highly dependent on the reaction conditions. The following table summarizes typical yields that can be expected.
| Brominating Agent | Solvent | Temperature (°C) | C6-bromo Isomer Yield (%) | C8-bromo Isomer Yield (%) |
| NBS | DCM | 0 | ~40-50% | ~20-30% |
| Br₂/Acetic Acid | Acetic Acid | Room Temp. | Lower selectivity, mixture of products | Lower selectivity, mixture of products |
Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound from chrysin.
Signaling Pathway: Inhibition of PI3K/Akt Pathway by Flavonoids
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.
Signaling Pathway: Wnt/β-catenin Pathway Modulation
Caption: Wnt/β-catenin signaling and points of modulation by flavonoids.
References
Enhancing the stability of Negletein for pharmaceutical formulations
Technical Support Center: Enhancing the Stability of Negletein
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation of this compound. Here you will find troubleshooting guidance and answers to frequently asked questions to help ensure the stability and efficacy of your pharmaceutical preparations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Upon reconstitution of lyophilized this compound, I observe immediate precipitation or cloudiness.
-
Question: Why is my reconstituted this compound solution cloudy, and how can I prevent this?
-
Answer: Cloudiness or precipitation upon reconstitution is a common sign of protein aggregation.[1] This can be triggered by several factors during lyophilization and reconstitution.
-
pH Shift: The pH of the solution can shift during the freezing phase of lyophilization, leading to a pH where this compound is least soluble (its isoelectric point, pI).[2]
-
Reconstitution Method: The rate and method of adding the solvent can create localized high concentrations of the protein, promoting aggregation.
-
Formulation Deficiencies: The lyophilized cake may lack necessary stabilizing excipients.
Recommended Solutions:
-
Optimize pH: Ensure your pre-lyophilization buffer has sufficient buffering capacity and is set to a pH at least 1-2 units away from this compound's pI. A pH of 6.0 is often optimal.
-
Controlled Reconstitution: Instead of injecting the solvent directly onto the powder, gently add the solvent down the side of the vial and swirl gently. Avoid vigorous shaking or vortexing.
-
Incorporate Stabilizers: Include cryoprotectants like sucrose or trehalose in your pre-lyophilization formulation to protect this compound during freezing and drying.[3]
-
Issue 2: The biological activity of my this compound formulation decreases significantly after a few freeze-thaw cycles.
-
Question: What causes the loss of this compound activity after freeze-thaw cycles, and how can it be mitigated?
-
Answer: Repeated freeze-thaw cycles can induce both physical and chemical instability in proteins.[1] For this compound, this often involves the formation of ice-water interfaces which can cause partial unfolding and subsequent aggregation.[4] Oxidation of sensitive residues, such as methionine, can also occur.
Recommended Solutions:
-
Aliquot Samples: Prepare single-use aliquots of your this compound solution to avoid multiple freeze-thaw cycles of the bulk material.
-
Add Cryoprotectants: Incorporate cryoprotectants such as glycerol (at 5-20%) or sugars like sucrose into your formulation. These agents minimize the formation of damaging ice crystals.
-
Include Surfactants: Add a non-ionic surfactant like Polysorbate 20 or Polysorbate 80 (at 0.01-0.1%) to protect this compound from interfacial stress.[3][5][6]
-
Consider Antioxidants: If oxidation is suspected, adding antioxidants like methionine or EDTA may help preserve activity.[3]
-
Issue 3: My liquid formulation of this compound shows increasing levels of aggregation over time when stored at 2-8°C.
-
Question: How can I improve the long-term storage stability of liquid this compound formulations?
-
Answer: Long-term aggregation in liquid formulations is a common challenge, often driven by the inherent instability of the protein, solution conditions, and interactions with container surfaces.[7][8]
Recommended Solutions:
-
Formulation Screening: Conduct a formulation screen to identify the optimal buffer system, pH, and excipients. Key excipients to test include:
-
Sugars/Polyols (e.g., Sucrose, Mannitol): These act as stabilizers through preferential exclusion, helping to maintain the protein's hydration shell.[3]
-
Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing aggregation.[3]
-
Surfactants (e.g., Polysorbate 80): These prevent adsorption to container surfaces and aggregation at the air-water interface.[3][5][6]
-
-
Ionic Strength: Modulate the ionic strength of the buffer with salts like NaCl.[3] While high salt concentrations can sometimes cause aggregation, an optimal level can help stabilize the protein by shielding charges.
-
Headspace Gas: For proteins susceptible to oxidation, consider packaging vials with an inert gas like nitrogen or argon to displace oxygen.[9]
-
Below is a workflow to guide your troubleshooting process for aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability?
-
A1: this compound generally exhibits the highest stability in a pH range of 5.5 to 6.5. Its isoelectric point (pI) is approximately 7.8, making it highly prone to aggregation at neutral or slightly alkaline pH where its net charge is close to zero.
Q2: Which excipients are most effective in stabilizing this compound?
-
A2: A combination of excipients is often most effective.[3] For a liquid formulation, a combination of a buffer (e.g., citrate or histidine), a stabilizer like sucrose, an aggregation suppressor like L-arginine, and a surfactant like Polysorbate 80 is a robust starting point.[3]
Q3: Is this compound sensitive to light or mechanical stress?
-
A3: Yes, this compound can be sensitive to both. Exposure to UV light can lead to oxidation and degradation.[9] Mechanical stresses such as agitation or pumping can cause unfolding and aggregation at air-liquid interfaces.[10] Therefore, it is recommended to protect this compound formulations from light and to handle them with care, minimizing vigorous shaking.
Q4: What analytical techniques are recommended for monitoring this compound stability?
-
A4: A multi-faceted approach is best for monitoring stability:
-
Size Exclusion Chromatography (SEC-HPLC): To quantify soluble aggregates (dimers, multimers).
-
Dynamic Light Scattering (DLS): To detect the formation of larger aggregate species.[4]
-
Differential Scanning Calorimetry (DSC): To assess thermal stability and the effects of excipients on the melting temperature (Tm).[11][12]
-
Reversed-Phase HPLC (RP-HPLC): To detect chemical modifications such as oxidation or deamidation.
-
Cell-Based Bioassay: To confirm that the biological activity is retained.
-
Data Presentation: Excipient Screening
The following tables summarize fictional data from formulation screening studies to enhance the stability of this compound.
Table 1: Effect of pH and Buffers on this compound Aggregation (Assay: SEC-HPLC after 4 weeks at 25°C)
| Buffer (20 mM) | pH | % Monomer | % Soluble Aggregates |
| Sodium Acetate | 5.0 | 98.1% | 1.9% |
| Sodium Citrate | 6.0 | 99.2% | 0.8% |
| Histidine-HCl | 6.5 | 98.5% | 1.5% |
| Sodium Phosphate | 7.0 | 94.3% | 5.7% |
| Tris-HCl | 7.5 | 89.0% | 11.0% |
Table 2: Effect of Stabilizing Excipients on Thermal Stability (Tm) (Assay: Differential Scanning Calorimetry (DSC) in 20 mM Sodium Citrate, pH 6.0)
| Base Formulation | Excipient Added | Concentration | Tm (°C) |
| Buffer Only | None | - | 58.2°C |
| Buffer | Sucrose | 250 mM | 64.5°C |
| Buffer | L-Arginine | 150 mM | 61.8°C |
| Buffer | Polysorbate 80 | 0.02% | 58.5°C |
| Buffer + Sucrose | L-Arginine | 150 mM | 66.1°C |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
This method separates proteins based on their size in solution, allowing for the quantification of monomer, dimers, and higher-order aggregates.
-
System: HPLC system with a UV detector.
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or equivalent.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute this compound formulation to 1 mg/mL in mobile phase.
-
Injection Volume: 20 µL.
-
Analysis: Integrate the peak areas for the monomer and high molecular weight (HMW) species. Calculate the percentage of aggregates as: % Aggregates = (Area_HMW / (Area_HMW + Area_Monomer)) * 100.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability
This technique measures the heat required to denature a protein as temperature increases, providing its melting temperature (Tm), a key indicator of stability.
-
System: A differential scanning calorimeter (e.g., Malvern MicroCal PEAQ-DSC).
-
Sample Preparation: Dialyze the this compound formulation (0.5 mg/mL) against the matching buffer overnight to ensure buffer components are identical in the sample and reference cells.
-
Loading: Load the sample into the sample cell and the dialysis buffer into the reference cell.
-
Scan Parameters:
-
Start Temperature: 20°C
-
End Temperature: 95°C
-
Scan Rate: 60°C/hour
-
-
Analysis: A peak in the thermogram indicates the unfolding transition. Use the instrument's software to fit the data to a model and determine the melting temperature (Tm), which is the peak of the transition.
Protocol 3: Cell-Based Bioassay for this compound Activity
This protocol assumes this compound is a growth factor that induces proliferation in a specific cell line (e.g., "N-Cells").
-
Cell Culture: Culture N-Cells in appropriate media until they reach 80% confluency.
-
Seeding: Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Sample Preparation: Prepare a serial dilution of your this compound stability samples and a reference standard, ranging from 100 ng/mL to 0.1 ng/mL.
-
Treatment: Replace the cell media with the prepared this compound dilutions. Include a "no this compound" control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Proliferation Assay: Add a proliferation reagent (e.g., CellTiter-Glo® or MTT) and measure the signal according to the manufacturer's instructions using a plate reader.
-
Analysis: Plot the signal versus this compound concentration and fit to a four-parameter logistic curve. The relative potency of the stability sample can be calculated by comparing its EC50 value to that of the reference standard.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanoscience.com [nanoscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Comparative Guide to Baicalein and Negletein in Breast Cancer Research
An Important Note on a Critical Data Gap: A direct head-to-head comparison of Negletein and Baicalein in the context of breast cancer is not feasible at this time. A comprehensive review of current scientific literature reveals a significant disparity in the research landscape for these two flavonoids. Baicalein is the subject of numerous studies elucidating its anticancer effects on breast cancer cell lines. In contrast, this compound is not documented in breast cancer research literature, though derivatives have been synthesized for investigation in other cancers, such as acute myeloid leukemia[1].
This guide will therefore provide a detailed overview of the extensive experimental data available for Baicalein and summarize the limited information on this compound to offer a comparative perspective on their current standing in cancer research.
Baicalein: A Multi-Targeted Agent Against Breast Cancer
Baicalein, a flavonoid derived from the root of Scutellaria baicalensis, has demonstrated significant anti-proliferative, pro-apoptotic, and anti-metastatic properties in various breast cancer models[2][3]. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of key oncogenic signaling pathways[2][4][5].
Quantitative Data Summary
The efficacy of Baicalein has been quantified across several key experimental parameters, as summarized in the tables below.
Table 1: In Vitro Cytotoxicity of Baicalein in Breast Cancer Cell Lines
| Cell Line | Time Point | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | 24h | 51.06 | [4] |
| 48h | 22.16 | [4] | |
| 72h | 13.98 | [4] | |
| MDA-MB-231 | 24h | 60.12 | [4] |
| 48h | 27.98 | [4] | |
| 72h | 19.01 | [4] | |
| MCF-7 | Not Specified | 10 | [6] |
| MDA-MB-231 | Not Specified | 30 | [6] |
| MDA-MB-435 | Not Specified | ~21.8 (5.9 µg/mL) | [2] |
| MCF-7 | Not Specified | ~19.6 (5.3 µg/mL) |[2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Pro-Apoptotic Effects of Baicalein
| Cell Line | Baicalein Conc. (µM) | Apoptosis Rate (%) | Reference |
|---|---|---|---|
| MCF-7 | 10 | 13.08 ± 0.78 | [4] |
| 20 | 20.55 ± 0.62 | [4] | |
| 40 | 26.89 ± 0.96 | [4] | |
| MDA-MB-231 | 10 | 16.94 ± 0.86 | [4] |
| 20 | 20.27 ± 0.36 | [4] |
| | 40 | 27.73 ± 0.23 |[4] |
Apoptosis was measured using Annexin V-FITC assay. The control group apoptosis rates were 8.62% and 6.89% for MCF-7 and MDA-MB-231 cells, respectively.
Mechanism of Action: Signaling Pathway Modulation
Baicalein exerts its anticancer effects by modulating several critical signaling pathways. A primary target is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in breast cancer and plays a crucial role in cell proliferation, survival, and growth[2][4][5]. By inhibiting this pathway, Baicalein triggers a cascade of events leading to apoptosis and autophagy[4][5][7].
Studies show that Baicalein significantly downregulates the expression of phosphorylated AKT (p-AKT), p-mTOR, and NF-κB in MCF-7 and MDA-MB-231 cells[4][5]. This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately triggering programmed cell death[4][8].
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate Baicalein's efficacy.
1. Cell Viability (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of Baicalein (e.g., 0, 10, 20, 40 µM) for specified time periods (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
-
2. Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Protocol:
-
Treat cells with Baicalein as described for the viability assay.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer within one hour.
-
3. Western Blot Analysis
-
Principle: Detects specific proteins in a sample to quantify changes in their expression levels.
-
Protocol:
-
Lyse Baicalein-treated and control cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by molecular weight using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, Bcl-2, Bax, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band density relative to a loading control (e.g., β-actin).
-
This compound: An Unexplored Frontier in Breast Cancer
This compound is a flavonoid structurally related to Baicalein. Despite this relationship, there is a notable absence of published research investigating its effects, either in vitro or in vivo, on breast cancer.
One study focused on creating novel derivatives of this compound to improve the pharmaceutical properties of Baicalein for treating acute myeloid leukemia[1]. This work highlights two key points:
-
This compound shares a core chemical scaffold with Baicalein, suggesting it could potentially have related biological activities.
-
The base compound has properties that may require chemical modification for therapeutic development, a challenge also noted for Baicalein (e.g., poor bioavailability)[2].
Head-to-Head Comparison: State of Scientific Knowledge
| Feature | Baicalein | This compound |
| Research Focus | Extensively studied in multiple breast cancer subtypes (MCF-7, MDA-MB-231, etc.)[2][3]. | No published studies in breast cancer. Derivatives synthesized for leukemia research[1]. |
| Known Mechanisms | Induces apoptosis and autophagy, causes cell cycle arrest, inhibits PI3K/AKT/mTOR and NF-κB pathways[4][5][9]. | Mechanisms in breast cancer are completely unknown. |
| Data Availability | Abundant quantitative data (IC50, apoptosis rates, protein expression changes)[4][6]. | No available data for breast cancer. |
| Therapeutic Potential | Considered a promising potential therapeutic agent for breast cancer, though clinical trials are lacking[4][5]. | Purely speculative; represents a potential area for future discovery and research. |
Conclusion
For researchers, scientists, and drug development professionals, Baicalein represents a well-characterized natural compound with demonstrated efficacy against breast cancer cells through multiple, clearly defined mechanisms. The wealth of preclinical data makes it a strong candidate for further translational and clinical investigation.
This compound, in contrast, is an enigma in the field of breast cancer research. Its structural similarity to Baicalein provides a compelling rationale for investigation, but its biological effects remain entirely uncharacterized. The lack of data presents an opportunity for novel research to explore whether this compound or its derivatives could offer a distinct or improved therapeutic profile compared to its well-studied relative, Baicalein. Future studies are essential to determine if this compound holds any promise as an anticancer agent.
References
- 1. Discovery of novel this compound derivatives as potent anticancer agents for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Therapeutic Potential of Baicalin and Baicalein in Breast Cancer: A Systematic Review of Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 8. Baicalein as Promising Anticancer Agent: A Comprehensive Analysis on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Efficacy of Novel Negletein Derivatives Against Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pre-clinical efficacy of novel Negletein derivatives against acute myeloid leukemia (AML), contextualized with existing therapeutic alternatives. The information is intended to support research and development efforts in oncology.
Introduction to this compound Derivatives in AML Therapy
Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, the standard of care has been intensive chemotherapy, often a combination of cytarabine and an anthracycline known as the "7+3" regimen.[1][2][3] While effective in inducing remission in a subset of patients, this approach is associated with significant toxicity and high relapse rates.[1] The growing understanding of AML's molecular heterogeneity has spurred the development of targeted therapies aimed at specific genetic mutations (e.g., FLT3, IDH1/2) and dysregulated signaling pathways.[1][2][4]
This compound, a flavonoid derived from Scutellaria baicalensis, and its aglycone baicalein, have demonstrated anticancer properties in various cancer cell lines.[4] However, their clinical development has been hampered by unfavorable pharmaceutical properties. To address this, novel this compound derivatives have been synthesized. Among these, compound 8 (FZU-02,006) , which features an N,N-dimethylamino ethoxyl moiety at the C-6 position, has shown significantly enhanced antiproliferative effects against the HL-60 human AML cell line in vitro.[4] This enhanced potency, coupled with improved aqueous solubility, positions FZU-02,006 as a promising lead compound for further investigation.[4]
The mechanism of action for FZU-02,006 is reported to involve the regulation of multiple signaling pathways, including the PI3K/Akt pathway, which is constitutively active in a majority of AML patients and plays a crucial role in cell survival and proliferation.[4][5][6][7][8][9]
Comparative Efficacy Analysis
This section compares the in vitro efficacy of the novel this compound derivative FZU-02,006 with standard chemotherapy agents and newer targeted therapies against the HL-60 AML cell line.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the available IC50 values for various anti-leukemic agents against the HL-60 cell line.
Table 1: IC50 Values of Anti-Leukemic Agents in HL-60 Cells
| Compound | Drug Class | IC50 (µM) | Incubation Time | Citation(s) |
| FZU-02,006 | This compound Derivative | Data not available | 72h | - |
| Daunorubicin | Anthracycline | 2.52 | 24h | [10] |
| Cytarabine | Antimetabolite | See Note 1 | 72h | [11] |
| Venetoclax | BCL-2 Inhibitor | 1.6 | 48h | [12] |
| Nobiletin | Flavonoid | See Note 2 | 72h | [13] |
Note 1: Specific IC50 for Cytarabine in the provided search results was not readily available in a comparable format. Note 2: While Nobiletin, a related flavonoid, showed suppression of proliferation, a specific IC50 value was not provided in the abstract.[13]
Induction of Apoptosis and Cell Cycle Arrest
FZU-02,006 is reported to induce apoptosis and affect the cell cycle in HL-60 cells.[4] The tables below are structured to compare these effects with other agents.
Table 2: Apoptosis Induction in HL-60 Cells
| Compound | Treatment Concentration | Apoptosis Rate (%) | Incubation Time | Citation(s) |
| FZU-02,006 | Data not available | Data not available | - | - |
| Daunorubicin | Concentration not specified | 41.51 ± 0.89 | 24h | [14] |
| Daunorubicin + Cytarabine | Concentrations not specified | 48.05 ± 0.92 | 24h | [14] |
| Nobiletin | Concentration not specified | Induced apoptosis | - | [13] |
Table 3: Cell Cycle Effects in HL-60 Cells
| Compound | Treatment Concentration | Effect on Cell Cycle | Citation(s) |
| FZU-02,006 | Data not available | Data not available | - |
| Nobiletin | Concentration not specified | G0/G1 phase arrest | [13] |
| Tiazofurin | Concentration not specified | Transient delay in G1 phase | [15] |
Signaling Pathway Analysis
The anti-leukemic activity of FZU-02,006 is attributed to its ability to modulate multiple signaling pathways, with the PI3K/Akt pathway being a key target.[4] This pathway is a central regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a common feature in AML.[5][6][7][8][9] Inhibition of Akt can lead to the downregulation of anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death.
Caption: Proposed mechanism of FZU-02,006 via PI3K/Akt/Bcl-2 pathway.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate comparative studies.
Cell Viability (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on AML cells.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add varying concentrations of the test compound (e.g., FZU-02,006) and control vehicle to the wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid and 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Caption: Workflow for quantifying apoptosis via Annexin V/PI staining.
Protocol:
-
Cell Treatment: Treat HL-60 cells with the test compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol:
-
Cell Treatment: Treat HL-60 cells with the test compound as required.
-
Cell Harvesting and Washing: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 30 minutes.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
Staining: Add propidium iodide staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The novel this compound derivative, FZU-02,006, demonstrates enhanced antiproliferative activity against the HL-60 AML cell line, positioning it as a promising candidate for further preclinical and clinical development. Its purported mechanism of action through the inhibition of the PI3K/Akt signaling pathway aligns with current therapeutic strategies targeting key survival pathways in AML.
To build a more comprehensive understanding of its potential, further studies are required to:
-
Determine the specific IC50 value of FZU-02,006 in a panel of AML cell lines with diverse genetic backgrounds.
-
Quantify the induction of apoptosis and the specific effects on cell cycle distribution at various concentrations and time points.
-
Elucidate the detailed molecular mechanism of action, including the identification of direct binding targets and the full spectrum of modulated signaling pathways.
-
Evaluate the in vivo efficacy and safety of FZU-02,006 in relevant animal models of AML.
The generation of robust quantitative data from these studies will be crucial for a definitive comparison with existing AML therapies and for guiding the future clinical development of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. Discovery of novel this compound derivatives as potent anticancer agents for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coordinate PI3K pathway and Bcl-2 family disruption in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Targeting PI3K, mTOR, ERK, and Bcl-2 signaling network shows superior antileukemic activity against AML ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Effect of daunorubicin and cytarabine on cell line NB4] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of the differentiation of synchronized HL-60 leukemia cells by tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Negletein and its Congeners: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive cross-validation of the anticancer activity of Negletein, a novel derivative of the natural flavonoid Baicalein, and its related compounds. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details underlying methodologies, and visualizes the intricate signaling pathways involved in their mechanism of action.
Quantitative Analysis of Anticancer Activity
The antiproliferative effects of this compound's parent compound, Baicalein, and its various derivatives have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined through numerous in vitro studies. The following table summarizes the IC50 values of Baicalein and its derivatives in several prominent cancer cell lines, offering a comparative overview of their efficacy.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) |
| Baicalein | MCF-7 | Breast Adenocarcinoma | 95 ± 4.8[1] | 24[1] |
| Baicalein | MCF-7 | Breast Adenocarcinoma | 22.16[2] | 48[2] |
| Baicalein | MDA-MB-231 | Breast Adenocarcinoma | 27.98[2] | 48[2] |
| Baicalin | MDA-MB-231 | Breast Adenocarcinoma | 23.05[3] | 48[3] |
| Baicalein | CCRF-CEM | Acute Lymphoblastic Leukemia | 33.43 ± 1.948[4] | 48[4] |
| Baicalein | Jurkat | Acute T-cell Leukemia | Dose- and time-dependent inhibition | - |
| Baicalin | NCI-H460 | Non-small Cell Lung Cancer | 53.93[5] | 48[5] |
| Baicalin | A549 | Non-small Cell Lung Cancer | 85.12[5] | 48[5] |
| Baicalein Derivative (9b) | HepG2 | Hepatocellular Carcinoma | 2.0 | 48[6] |
| Baicalein Derivative (9b) | A549 | Non-small Cell Lung Cancer | 0.8[7] | 48[6] |
| Baicalein Derivative (9b) | BCG-823 | Gastric Carcinoma | 3.2[7] | 48[6] |
| Baicalein | HCT-116 | Colon Carcinoma | 33.83 ± 1.99[8] | 48[8] |
| Baicalein | RKO | Colon Carcinoma | 45.11 ± 3.05[8] | 48[8] |
| Baicalein | U937, THP-1, Kasumi-1, SKNO-1, ME-1 | Acute Myeloid Leukemia | Time-dependent inhibition[9] | 24, 48, 72, 96[9] |
Experimental Protocols
The following are detailed methodologies for the key experiments utilized to assess the anticancer activity of this compound and its related compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3.5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Baicalein or its derivatives) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Following the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[10]
Apoptosis Detection (Annexin V-FITC/PI Staining)
The Annexin V-FITC apoptosis detection assay is used to identify and quantify apoptotic cells. Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[11]
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration to induce apoptosis.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).[12]
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizing the Mechanism of Action
To elucidate the cellular mechanisms underlying the anticancer effects of this compound and its analogs, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: General experimental workflow for assessing anticancer activity.
Caption: PI3K/Akt signaling pathway modulated by this compound.
References
- 1. Baicalin and Baicalein Enhance Cytotoxicity, Proapoptotic Activity, and Genotoxicity of Doxorubicin and Docetaxel in MCF-7 Breast Cancer Cells [mdpi.com]
- 2. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the therapeutic potential and in vitro validation of baicalin for the treatment of triple-negative breast cancer [frontiersin.org]
- 4. Baicalein Triggers Mitochondria-Mediated Apoptosis and Enhances the Antileukemic Effect of Vincristine in Childhood Acute Lymphoblastic Leukemia CCRF-CEM Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baicalin Inhibits EMT through PDK1/AKT Signaling in Human Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
Negletein's Neuroprotective Efficacy: A Comparative Analysis with Other Flavonoids
For Immediate Release
A comprehensive review of available preclinical data suggests that Negletein, a flavone with recognized therapeutic potential, exhibits significant neuroprotective properties. While direct comparative studies are limited, an analysis of its mechanisms and effects in established experimental models indicates a distinct profile when compared to other well-researched flavonoids such as quercetin, fisetin, apigenin, and hesperidin. This guide provides a detailed comparison of their neuroprotective activities, supported by quantitative data and experimental methodologies, to inform future research and drug development in neuroprotection.
Key Comparative Findings
This compound's primary neuroprotective strength appears to lie in its ability to enhance the effects of nerve growth factor (NGF), promoting neurite outgrowth and neuronal survival. In contrast, other flavonoids like quercetin and fisetin are notable for their potent antioxidant and anti-inflammatory activities.
Table 1: Comparative Neuroprotective Effects of Flavonoids on Cell Viability
| Flavonoid | Cell Line | Neurotoxic Insult | Flavonoid Concentration | % Increase in Cell Viability (approx.) | Reference |
| This compound | PC12 | Serum deprivation | Nanomolar concentrations | Sufficient to mediate survival up to 72h | [1] |
| Quercetin | PC12 | Hydrogen Peroxide (H₂O₂) | 25 µM | Significantly protected from H₂O₂-induced death | [2] |
| Fisetin | PC12 | Corticosterone | 40 µM | Increased to ~96% from 62% (with corticosterone alone) | [3] |
| Apigenin | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Not specified | Significantly increased | [4] |
| Hesperetin | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 10-40 µM | Increased cell viability compared to H₂O₂ alone | [5] |
Table 2: Comparative Effects of Flavonoids on Neurite Outgrowth and Signaling Pathways
| Flavonoid | Cell Line | Key Effect | Effective Concentration | Signaling Pathway Modulation | Reference |
| This compound | PC12 | Enhances NGF-induced neurite outgrowth | 10 µM (with 5 ng/mL NGF) | ↑ p-ERK, ↑ p-Akt, ↑ p-CREB | [1][6] |
| Quercetin | SH-SY5Y | Reduces Aβ-aggregation, improves neurite outgrowth | 1-5 µM | ↑ p-TRKB, ↑ p-CREB | [7] |
| Fisetin | PC12 | Promotes neuronal differentiation | Not specified | Modulates ERK, p38, and PI3K/Akt/FOXO3a | [8][9] |
| Apigenin | SH-SY5Y | Improves neurite outgrowth | 1-5 µM | ↑ p-TRKB, ↑ p-CREB | [7] |
Mechanistic Insights: Signaling Pathways in Neuroprotection
The neuroprotective effects of flavonoids are mediated through complex signaling cascades. This compound, in synergy with NGF, activates pro-survival and growth-promoting pathways. Other flavonoids also engage these pathways, often in response to cellular stress.
Detailed Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication.
Cell Viability (MTT) Assay
-
Objective: To quantify the protective effect of flavonoids against neurotoxin-induced cell death.
-
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.[10]
-
Treatment: Pre-treat cells with various concentrations of the flavonoid (e.g., this compound, Quercetin) for a specified period (e.g., 2 hours).
-
Induction of Toxicity: Introduce the neurotoxic agent (e.g., H₂O₂, corticosterone) to the wells, excluding the control group.
-
Incubation: Incubate the cells for the required duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals.[10]
-
Solubilization: Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[10]
-
Neurite Outgrowth Assay
-
Objective: To assess the potential of flavonoids to promote or enhance neurite extension.
-
Protocol:
-
Cell Culture: Culture PC12 cells in a suitable medium. For differentiation, the medium is often supplemented with a low concentration of serum.
-
Treatment: Treat the cells with the flavonoid of interest, either alone or in combination with a low dose of NGF (e.g., 5 ng/mL for this compound studies).[6]
-
Incubation: Incubate the cells for a period that allows for neurite extension (e.g., 72 hours).
-
Fixation and Staining: Fix the cells and stain with a neuronal marker such as β-III tubulin.
-
Imaging and Analysis: Capture images using a microscope and quantify neurite length and the percentage of cells bearing neurites using imaging software.
-
Western Blotting for Signaling Proteins (p-ERK, p-Akt)
-
Objective: To determine the effect of flavonoids on the activation of key neuroprotective signaling pathways.
-
Protocol:
-
Cell Lysis: After treatment with the flavonoid and/or neurotoxin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[12]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk and then incubate with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt).
-
Secondary Antibody and Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Densitometry: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effect of Quercetin against H2O2-Induced Oxidative Damage in PC-12 Cells: Comprehensive Analysis of a lncRNA-Associated ceRNA Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sdbindex.com [sdbindex.com]
- 5. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a neuroprotectant enhances the action of nerve growth factor and induces neurite outgrowth in PC12 cells [pubmed.ncbi.nlm.nih.gov]
- 7. A Neuroprotective Action of Quercetin and Apigenin through Inhibiting Aggregation of Aβ and Activation of TRKB Signaling in a Cellular Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Neuroprotective Effects of Flavonoid Fisetin against Corticosterone-Induced Cell Death through Modulation of ERK, p38, and PI3K/Akt/FOXO3a-Dependent Pathways in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fisetin Protects PC12 Cells from Tunicamycin-Mediated Cell Death via Reactive Oxygen Species Scavenging and Modulation of Nrf2-Driven Gene Expression, SIRT1 and MAPK Signaling in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Negletein
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Negletein, a flavonoid compound with diverse biological activities.[1][2][3] Adherence to these procedures is critical for maintaining a safe laboratory environment and minimizing environmental impact.
I. Understanding the Hazards of this compound
Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as an irritant and may cause skin irritation, serious eye irritation, and respiratory irritation.[1]
Table 1: GHS Hazard Information for this compound [1]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation |
II. Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₅ | PubChem[1] |
| Molecular Weight | 284.26 g/mol | PubChem[1] |
| Appearance | Solid | General laboratory chemical information |
| Solubility | Slightly soluble in Acetonitrile, Methanol, and Water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Cayman Chemical[2], ChemFaces[4] |
| CAS Number | 29550-13-8 | PubChem[1] |
III. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to prevent exposure.
-
Gloves: Protective gloves are recommended.[5]
-
Eye Protection: Safety glasses or goggles are recommended.[5]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling fine powders or creating aerosols, use a respirator.[5]
IV. Spill Management
In the event of a this compound spill, follow these procedures to ensure safe cleanup and disposal of contaminated materials.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE as listed above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an absorbent material to contain the spill.
-
Clean the Area: Decontaminate the spill area using a suitable solvent (e.g., ethanol) followed by soap and water.
-
Collect Waste: All contaminated materials, including absorbent pads, gloves, and cleaning cloths, must be collected and disposed of as hazardous waste.[6]
Below is a decision-making workflow for handling a this compound spill:
References
- 1. This compound | C16H12O5 | CID 471719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound suppliers USA [americanchemicalsuppliers.com]
- 4. This compound | CAS:29550-13-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. static.ticimax.cloud [static.ticimax.cloud]
- 6. web.mit.edu [web.mit.edu]
Comprehensive Safety and Handling Protocol for Negletein
This document provides essential safety and logistical information for the handling, use, and disposal of Negletein, a potent neurotoxin and highly reactive crystalline powder. All personnel must review and understand these procedures before commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound poses severe health risks through inhalation, skin contact, and ingestion.[1][2] It is classified as a highly toxic and reactive substance, requiring stringent safety controls to prevent exposure.[3][4] The primary routes of exposure in a laboratory setting are inhalation of aerosols, mucous membrane contact, and accidental sharps injuries.[1]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item Specification | Rationale |
| Body Protection | Flame-resistant (e.g., Nomex®) lab coat, fully buttoned.[5] | Provides a primary barrier against skin contact and protects underlying clothing. Flame-resistant material is crucial due to this compound's reactive properties. |
| Chemical-resistant apron over lab coat. | Offers an additional layer of protection against splashes and spills of this compound solutions. | |
| Hand Protection | Double gloving: Inner layer of nitrile gloves, outer layer of chemical-resistant gloves (e.g., neoprene or butyl rubber).[6] | The double-glove system provides robust protection. The outer glove resists chemical permeation while the inner glove offers protection in case the outer layer is breached. Gloves must be inspected for damage before each use.[7] |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[5] | Protects eyes from splashes and aerosolized particles. Standard safety glasses are insufficient.[6] |
| Full-face shield worn over goggles.[3][4][5] | Required whenever there is a risk of explosion, splash, or vigorous reaction to protect the entire face.[3][4][5] | |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges for organic vapors and particulates, or a supplied-air respirator. | Necessary when handling powdered this compound outside of a certified chemical fume hood or during spill cleanup to prevent inhalation of toxic particles.[7] Use of a respirator requires medical evaluation, training, and fit-testing.[5] |
| Foot Protection | Closed-toe, closed-heel, chemical-resistant footwear.[5] | Protects feet from spills and falling objects. |
Operational Plan: Handling and Use Protocol
All work involving this compound must be performed within a designated area, clearly marked with warning signs: "Toxins in Use—Authorized Personnel Only."[8]
Pre-Experiment Preparation
-
Controlled Access: Ensure only trained and authorized personnel are present in the designated laboratory area.[8]
-
Fume Hood Operation: All manipulations of powdered or volatile this compound must occur inside a certified chemical fume hood to control for aerosols and vapors.[1][7][9]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill kits, and waste containers, before handling the compound.[7]
-
Prepare Work Surface: Line the work surface within the fume hood with plastic-backed absorbent pads to contain any potential spills.[10]
-
Don PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.
Caption: High-level experimental workflow for handling this compound.
Experimental Protocol: Cell Signaling Assay
This protocol outlines the steps for treating cultured neurons with this compound to assess its effect on a specific signaling pathway.
-
Stock Solution Preparation (in Chemical Fume Hood):
-
Carefully weigh the required amount of powdered this compound. Avoid creating dust. If you must weigh a toxin, the scale must be located in a certified chemical fume hood.[1]
-
Slowly add the appropriate solvent (e.g., anhydrous DMSO) to the powder to dissolve it, minimizing aerosol generation.
-
Cap the primary container securely. Decontaminate the exterior of the container before removing it from the fume hood.[10]
-
-
Cell Treatment:
-
Perform serial dilutions to achieve the final working concentration.
-
Add the this compound solution to the cell culture plates.
-
Incubate the treated cells for the predetermined time.
-
-
Post-Treatment:
-
Terminate the experiment by adding lysis buffer to the cells.
-
The resulting lysate, which now contains inactivated this compound, can be handled under standard laboratory procedures.
-
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical. Know the location of all safety equipment, including safety showers, eyewash stations, and spill kits.[7]
Spill Response
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Use a spill kit with an appropriate neutralizer or absorbent material.
-
Wipe the area clean, then decontaminate the surface with a 2.5% NaOCl solution, allowing for a 30-minute contact time.[8]
-
Collect all contaminated materials in a designated hazardous waste container.[11]
-
-
Major Spill (outside fume hood):
-
Evacuate all personnel from the laboratory immediately.[12][13]
-
If the substance is volatile, close the door to confine the area.[12]
-
Activate the fire alarm to alert others and call 911 or your institution's emergency number from a safe location.[11][13]
-
Provide responders with the specific chemical name and any known hazard information.[11]
-
Do not re-enter the area until cleared by emergency personnel.[14]
-
Personnel Exposure
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Caption: Logical flow for emergency response to a this compound incident.
Disposal Plan
All this compound-contaminated waste is considered hazardous chemical waste and must be disposed of accordingly.[15] Never dispose of untreated toxins in the general trash or down the drain.[1][15]
Table 2: Decontamination and Disposal of this compound Waste
| Waste Type | Decontamination Procedure | Final Disposal Method |
| Solid Waste (PPE, absorbent pads, plasticware) | Place directly into a designated, leak-proof hazardous waste container lined with a biohazard bag.[10] Do not autoclave unless validated for toxin inactivation. | Arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[15] The container must be sealed and properly labeled. |
| Liquid Waste (stock solutions, contaminated media) | Inactivate by adding a 1:10 volume of 2.5% NaOCl with 0.25% NaOH and allowing it to sit for a minimum of 4 hours.[8] | After inactivation and pH neutralization, the solution can be collected as hazardous chemical waste. Consult with EHS for specific institutional guidelines. |
| Sharps (needles, contaminated glassware) | Place immediately into a puncture-resistant sharps container labeled "Toxin-Contaminated Sharps."[1][8] | The sealed container must be disposed of as hazardous chemical waste through EHS. Do not recap, bend, or break needles.[1] |
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Neurotoxin, Reactive).[15] Store waste in a designated, secure satellite accumulation area until it is collected for final disposal.
References
- 1. research.musc.edu [research.musc.edu]
- 2. Biochemical strategies for the detection and detoxification of toxic chemicals in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. umdearborn.edu [umdearborn.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. realsafety.org [realsafety.org]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biological Safety Manual - Chapter 17: Guidelines for Work With Toxins of Biological Origin [policies.unc.edu]
- 9. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 12. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]
- 13. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. sooperarticles.com [sooperarticles.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
